Brilaroxazine hydrochloride
Descripción
Propiedades
Número CAS |
1708960-04-6 |
|---|---|
Fórmula molecular |
C22H26Cl3N3O3 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C22H25Cl2N3O3.ClH/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20;/h3-7,14H,1-2,8-13,15H2,(H,25,28);1H |
Clave InChI |
GMTQOJSRMVAFIF-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RP5063 Hydrochloride; RP 5063 Hydrochloride; RP-5063 Hydrochloride; RP5063 HCl; RP 5063 HCl; RP-5063 HCl; |
Origen del producto |
United States |
Foundational & Exploratory
Brilaroxazine Hydrochloride: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic currently in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric disorders.[1] Developed by Reviva Pharmaceuticals, it functions as a multimodal dopamine-serotonin system modulator, exhibiting a distinct receptor binding and functional activity profile.[1][2][3] This profile suggests the potential for broad efficacy across positive, negative, and cognitive symptoms of schizophrenia, coupled with a favorable safety and tolerability profile, particularly concerning metabolic side effects and weight gain.[1][4] This technical guide provides an in-depth overview of the core mechanism of action of brilaroxazine hydrochloride, summarizing key pharmacological data, outlining relevant experimental methodologies, and visualizing its complex interactions within the central nervous system.
Pharmacodynamics: Receptor Modulation
Brilaroxazine's therapeutic effects are rooted in its nuanced interactions with a range of G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. Unlike first-generation antipsychotics that act as pure dopamine D2 receptor antagonists, brilaroxazine acts as a stabilizer, modulating receptor activity to achieve a therapeutic balance.[5][6]
Receptor Binding Profile
Brilaroxazine is characterized by its high affinity for multiple dopamine and serotonin receptor subtypes. Competition radioligand binding assays have been used to determine its equilibrium dissociation constant (Kᵢ) at various receptors. A lower Kᵢ value indicates a stronger binding affinity. The compound shows a potent affinity (Kᵢ ≤ 6 nM) for D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₇ receptors.[3]
| Receptor Target | Binding Affinity (Kᵢ, nM) | Affinity Class | Reference |
| Dopamine Receptors | |||
| D₂ (D₂ₛ, D₂ₗ) | High Affinity (≤ 6) | High | [1][3] |
| D₃ | High Affinity (≤ 6) | High | [1][3] |
| D₄ (D₄.₄) | High Affinity (≤ 6) | High | [1][3] |
| D₁ | Moderate Affinity | Moderate | [1] |
| D₅ | Moderate Affinity | Moderate | [1] |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 1.5 | High | [7] |
| 5-HT₂ₐ | 2.5 | High | [7] |
| 5-HT₂ₑ | 0.19 | High | [7] |
| 5-HT₂C | Moderate Affinity | Moderate | [1] |
| 5-HT₃ | Moderate Affinity | Moderate | [1] |
| 5-HT₆ | Moderate Affinity (≤ 50) | Moderate | [1][3] |
| 5-HT₇ | 2.7 | High | [7] |
| Other Targets | |||
| Serotonin Transporter (SERT) | Moderate Affinity | Moderate | [1][3] |
| α₄β₂ Nicotinic Receptor | Moderate Affinity (≤ 50) | Moderate | [1][3] |
| Histamine H₁ Receptor | Moderate Affinity | Moderate | [1] |
| α₁ₑ Adrenergic Receptor | Moderate Affinity | Moderate | [1] |
Table 1: Summary of Brilaroxazine Receptor Binding Affinities. This table presents the Kᵢ values, which represent the concentration of the drug required to occupy 50% of the receptors in vitro.
Functional Activity
Beyond simple binding, brilaroxazine's functional activity—whether it activates (agonism) or blocks (antagonism) a receptor—defines its mechanism. It is a potent partial agonist at D₂, D₃, D₄, and 5-HT₁ₐ receptors and a functional antagonist at several other serotonin receptors.[1][4] This "dopamine-serotonin system stabilizer" profile is a hallmark of third-generation antipsychotics.[8]
| Receptor Target | Functional Activity | Reference |
| Dopamine Receptors | ||
| D₂ | Partial Agonist | [1][4] |
| D₃ | Partial Agonist | [1][4] |
| D₄ | Partial Agonist | [1][4] |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Partial Agonist | [1][4][7] |
| 5-HT₂ₐ | Partial Agonist / Antagonist* | [4][7] |
| 5-HT₂ₑ | Antagonist | [1][4][7] |
| 5-HT₂C | Antagonist | [1] |
| 5-HT₆ | Antagonist | [1] |
| 5-HT₇ | Antagonist | [1][4][7] |
Table 2: Summary of Brilaroxazine Functional Activity at Key Receptors. This table outlines whether brilaroxazine activates or inhibits receptor signaling. *Note: Sources vary, describing the activity at 5-HT₂ₐ as partial agonism or antagonism, suggesting it may be a very weak partial agonist or a neutral antagonist depending on the specific functional assay.[4][7]
Signaling Pathways and Therapeutic Rationale
The combination of partial agonism and antagonism at key receptors allows brilaroxazine to modulate downstream signaling pathways, which is believed to translate into its clinical effects.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GloSensor™ cAMP Assay Protocol [promega.jp]
- 4. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 5. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [at.promega.com]
An In-Depth Technical Guide to the Synthesis of Brilaroxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilaroxazine hydrochloride, also known as RP5063, is a novel investigational atypical antipsychotic with a multimodal mechanism of action, targeting various dopamine and serotonin receptors. Its chemical name is 6-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2H-benzo[b][1][2]oxazin-3(4H)-one hydrochloride. This technical guide outlines a plausible and detailed synthetic pathway for this compound, based on analogous chemical transformations and information available in the public domain, including patents and chemical literature. The synthesis is presented as a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation. This document provides structured data tables for quantitative analysis, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Arylpiperazine Moiety: Preparation of 1-(2,3-dichlorophenyl)piperazine.
-
Synthesis of the Benzoxazinone Core: Preparation of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Assembly and Salt Formation: Coupling of the two core fragments via a butoxy linker and subsequent conversion to the hydrochloride salt.
The overall synthetic scheme is depicted in the workflow diagram below.
References
The Discovery and Development of Brilaroxazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Brilaroxazine hydrochloride (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders. Developed by Reviva Pharmaceuticals, brilaroxazine is a dopamine-serotonin system modulator with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while exhibiting antagonist activity at serotonin 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1][2][3][4] This multimodal mechanism of action is designed to address both the positive and negative symptoms of schizophrenia with an improved safety and tolerability profile compared to existing antipsychotics, particularly concerning metabolic side effects.[5][6] This guide provides a comprehensive technical overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies where available, and visualizations of its signaling pathways and development workflows.
Introduction and Rationale
Schizophrenia is a complex and chronic mental health disorder characterized by a range of debilitating symptoms, including positive symptoms (hallucinations and delusions), negative symptoms (avolition and social withdrawal), and cognitive deficits.[5] While numerous antipsychotic medications are available, their efficacy can be limited, and they are often associated with significant adverse effects such as weight gain, metabolic syndrome, and extrapyramidal symptoms, which can lead to poor patient compliance.[5][6]
Brilaroxazine was developed to address these unmet medical needs.[5] Structurally, it is a benzoxazinone derivative and is chemically related to aripiprazole.[1] The key structural difference is the substitution of a methylene group in the quinolinone ring system of aripiprazole with an oxygen atom, which is critical for its distinct receptor binding profile and intrinsic activity.[5]
Chemical Properties and Synthesis
This compound is the hydrochloride salt of 6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one.[7][8]
| Property | Value |
| Chemical Formula | C22H25Cl2N3O3 |
| Molar Mass | 450.36 g/mol |
| IUPAC Name | 6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one |
Table 1: Chemical Properties of Brilaroxazine.
Synthesis
A general method for the synthesis of arylpiperazine derivatives, including brilaroxazine, has been described in patent literature. The synthesis involves the preparation of a benzoxazinone derivative which is then converted to the hydrochloride salt.[6]
Experimental Protocol: General Synthesis of this compound
Note: This is a generalized protocol based on available patent information. Specific reaction conditions, solvents, and purification methods may vary.
-
Step 1: Synthesis of the Benzoxazinone Intermediate: The synthesis starts with the appropriate precursors to form the 4H-1,4-benzoxazin-3-one core structure.
-
Step 2: Alkylation: The benzoxazinone intermediate is then alkylated with a suitable butoxy derivative containing a leaving group to introduce the four-carbon chain.
-
Step 3: Coupling with Arylpiperazine: The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final brilaroxazine base.
-
Step 4: Salt Formation: The brilaroxazine base is treated with hydrogen chloride in a suitable solvent to yield this compound.[6]
Non-Clinical Pharmacology
Pharmacodynamics: Receptor Binding and Functional Activity
Brilaroxazine exhibits a broad and unique in vitro pharmacological profile, characterized by its high affinity for a range of dopamine and serotonin receptors.[2][3]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | Potent Affinity (≤6 nM) | Partial Agonist |
| Dopamine D3 | Potent Affinity (≤6 nM) | Partial Agonist |
| Dopamine D4 | Potent Affinity (≤6 nM) | Partial Agonist |
| Serotonin 5-HT1A | 1.5 | Partial Agonist |
| Serotonin 5-HT2A | 2.5 | Partial Agonist |
| Serotonin 5-HT2B | 0.19 | Antagonist |
| Serotonin 5-HT2C | Moderate Affinity | Antagonist |
| Serotonin 5-HT6 | Moderate Affinity | Antagonist |
| Serotonin 5-HT7 | 2.7 | Antagonist |
Table 2: Receptor Binding Affinity and Functional Activity of Brilaroxazine.[1][2][3][9]
Experimental Protocol: Competitive Radioligand Binding Assay
Note: This is a generalized protocol. Specific radioligands, concentrations, and incubation conditions vary for each receptor.
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest are prepared by homogenization and differential centrifugation.[1][10]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Wells are designated for total binding, non-specific binding (in the presence of a high concentration of an unlabeled ligand), and competition with various concentrations of brilaroxazine.[1]
-
Incubation: A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is added to all wells, followed by the membrane preparation. The plate is incubated to allow binding to reach equilibrium.[1][10]
-
Harvesting and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Experimental Protocol: cAMP Functional Assay (for Gi-coupled receptors like 5-HT1A)
Note: This is a generalized protocol.
-
Cell Culture: HEK293 cells stably expressing the human 5-HT1A receptor are cultured to near confluence in 96-well plates.[10]
-
Compound Treatment: Cells are pre-incubated with various concentrations of brilaroxazine. To measure agonist activity, cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[10]
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[10]
-
Data Analysis: The ability of brilaroxazine to inhibit forskolin-stimulated cAMP production is measured to determine its agonist or antagonist activity and potency.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. This compound by Reviva Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 6. US8188076B2 - Compositions, synthesis, and methods of utilizing arylpiperazine derivatives - Google Patents [patents.google.com]
- 7. Reviva Pharmaceuticals Announces Update on RECOVER, a Pivotal Phase 3 Global Study Evaluating Brilaroxazine for the Treatment of Schizophrenia - BioSpace [biospace.com]
- 8. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revivapharma.com [revivapharma.com]
- 10. benchchem.com [benchchem.com]
Brilaroxazine Hydrochloride: A Comprehensive Receptor Binding Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name RP5063), an investigational atypical antipsychotic, is a novel serotonin-dopamine system modulator under development by Reviva Pharmaceuticals.[1][2] It is a third-generation antipsychotic that demonstrates a unique pharmacodynamic profile, acting as a partial agonist at key dopamine and serotonin receptors while antagonizing others.[1][3] This multimodal mechanism of action is believed to contribute to its potential efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia with a favorable side-effect profile compared to existing treatments.[1][3] This technical guide provides an in-depth overview of the receptor binding profile of brilaroxazine hydrochloride, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Receptor Binding Affinity and Functional Activity
Brilaroxazine exhibits a broad in vitro pharmacology, with high to moderate binding affinity for a range of dopamine and serotonin receptors.[4][5] Its distinct profile is characterized by potent partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as the serotonin 5-HT₁A receptor.[1] Conversely, it acts as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[1] This combination of activities is thought to stabilize the dopamine and serotonin neurotransmitter systems.[5]
The binding affinities (Ki) of brilaroxazine for various receptors, compiled from multiple sources, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Target Receptor | Functional Activity | Binding Affinity, Ki (nM) |
| Dopamine D₂L | Partial Agonist | 0.45[6] |
| Dopamine D₂S | Partial Agonist | 0.28[6] |
| Dopamine D₃ | Partial Agonist | 3.7[6] |
| Dopamine D₄ | Partial Agonist | Potent Affinity (≤6 nM)[5] |
| Serotonin 5-HT₁ₐ | Partial Agonist | 1.5[7] |
| Serotonin 5-HT₂ₐ | Antagonist | 2.5[7] |
| Serotonin 5-HT₂ₑ | Antagonist | 0.19[7] |
| Serotonin 5-HT₇ | Antagonist | 2.7[7] |
Brilaroxazine also demonstrates moderate affinity for the serotonin transporter (SERT) and the α₄β₂ nicotinic acetylcholine receptor.[5] It has a low affinity for 5-HT₁ₑ, α₂ adrenergic, and muscarinic acetylcholine receptors, as well as for norepinephrine and dopamine transporters.[1]
Experimental Protocols: Radioligand Binding Assays
The determination of brilaroxazine's binding affinity (Ki) for its target receptors is typically achieved through competitive radioligand binding assays.[8] This standard method measures the ability of the unlabeled drug (brilaroxazine) to displace a radiolabeled ligand known to bind specifically to the receptor of interest.[8] The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[9]
Below is a detailed, composite methodology for a competitive radioligand binding assay, which can be adapted for determining the Ki of brilaroxazine for various target receptors.
Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest are commonly used.[8][9]
-
Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifugation: The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.[8]
-
Washing: The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.[8]
-
Storage: The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the BCA assay. The membrane preparation is then stored in aliquots at -80°C until use.[8]
Assay Procedure (96-well plate format)
-
Plate Setup: All experimental conditions are typically performed in triplicate. The assay plate includes wells for:
-
Total Binding: Contains assay buffer, radioligand, and the membrane preparation.[8]
-
Non-specific Binding (NSB): Contains a high concentration of a known selective unlabeled ligand for the target receptor, the radioligand, and the membrane preparation. This is to saturate all specific binding sites.[8]
-
Brilaroxazine Competition: Contains various concentrations of brilaroxazine, the radioligand, and the membrane preparation.[8]
-
-
Reagent Addition:
-
Add assay buffer to the "Total Binding" wells.[8]
-
Add the high-concentration unlabeled ligand to the "NSB" wells.[8]
-
Add each dilution of brilaroxazine to the respective competition wells.[8]
-
Add the radioligand solution (at a concentration close to its dissociation constant, Kd) to all wells.[8]
-
Initiate the binding reaction by adding the diluted membrane preparation to all wells.[8]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation is recommended.[8]
Data Acquisition and Analysis
-
Filtration: Following incubation, the contents of the wells are rapidly filtered through glass fiber filter plates to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.[9]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the brilaroxazine concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Visualizing Methodologies and Pathways
To further elucidate the experimental process and the proposed mechanism of action of brilaroxazine, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of brilaroxazine.
Conclusion
This compound presents a promising and complex receptor binding profile, acting as a multimodal modulator of the dopamine and serotonin systems. Its potent partial agonism at D₂, D₃, D₄, and 5-HT₁ₐ receptors, combined with its antagonism at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₇ receptors, provides a strong rationale for its potential therapeutic efficacy in schizophrenia. The standardized and rigorous methodologies employed in determining its receptor binding affinities, such as competitive radioligand binding assays, are crucial for a comprehensive understanding of its pharmacological properties. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical application of brilaroxazine.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 4. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 5. revivapharma.com [revivapharma.com]
- 6. revivapharma.com [revivapharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pharmacodynamics of Brilaroxazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine hydrochloride (developmental code name: RP5063) is an investigational atypical antipsychotic agent under development by Reviva Pharmaceuticals for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] As a third-generation antipsychotic, it exhibits a unique pharmacodynamic profile as a dopamine-serotonin system modulator.[1] Clinical trial data suggest that brilaroxazine may offer favorable efficacy and an improved side-effect profile compared to existing second and third-generation antipsychotics.[1] This technical guide provides an in-depth overview of the core pharmacodynamics of Brilaroxazine, including its receptor binding affinity, functional activity, and the experimental methodologies used to characterize these properties.
Mechanism of Action
Brilaroxazine functions as a multimodal dopamine and serotonin modulator.[2] Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1] This balanced action on key neurotransmitter systems is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal symptoms and metabolic side effects.[1][3]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound.
Table 1: Receptor Binding Affinity of Brilaroxazine
| Receptor | K_i_ (nM) |
| Serotonin Receptors | |
| 5-HT | 1.5[2] |
| 5-HT | 2.5[2] |
| 5-HT | 0.19[2] |
| 5-HT | Moderate Affinity[1] |
| 5-HT | Moderate Affinity[1] |
| 5-HT | 2.7[2] |
| Dopamine Receptors | |
| D | Potent Affinity[1] |
| D | Potent Affinity[1] |
| D | Potent Affinity[1] |
| Other Receptors | |
| α | Moderate Affinity[1] |
| Serotonin Transporter (SERT) | Moderate Affinity[4] |
Note: K_i_ values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower K_i_ value indicates a higher binding affinity.
Table 2: Functional Activity of Brilaroxazine
| Receptor | Functional Activity |
| Serotonin Receptors | |
| 5-HT | Partial Agonist[1][2] |
| 5-HT | Antagonist[1] |
| 5-HT | Antagonist[2] |
| 5-HT | Antagonist[1] |
| 5-HT | Antagonist[5] |
| 5-HT | Antagonist[2][5] |
| Dopamine Receptors | |
| D | Partial Agonist[1][2] |
| D | Partial Agonist[1][2] |
| D | Partial Agonist[1][2] |
| Other Receptors | |
| α | Full Agonist[5] |
Table 3: Clinical Efficacy of Brilaroxazine in Schizophrenia (Phase 3 RECOVER Trial)
| Endpoint | Brilaroxazine 50 mg | Placebo | p-value |
| Change from Baseline in PANSS Total Score at Week 4 | -23.9 | -13.8 | <0.001[1] |
PANSS: Positive and Negative Syndrome Scale
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i_) of Brilaroxazine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + saturating concentration of a competing ligand), and competitive binding (radioligand + membranes + varying concentrations of Brilaroxazine).
-
Add a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) to all wells.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
-
Detection and Analysis:
-
Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Brilaroxazine to generate a competition curve.
-
Determine the IC₅₀ value (concentration of Brilaroxazine that inhibits 50% of specific binding) from the curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., partial agonism, antagonism) of Brilaroxazine at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293) stably expressing the GPCR of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
For agonist testing: Add varying concentrations of Brilaroxazine to the cells.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of Brilaroxazine before adding a known agonist for the receptor.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate the plate to allow for cAMP accumulation.
-
-
Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
For agonist activity: Plot the cAMP concentration against the log concentration of Brilaroxazine to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonist activity: Plot the response to the agonist against the log concentration of Brilaroxazine to determine the IC₅₀ and subsequently calculate the K_b_ (dissociation constant for the antagonist).
-
Discussion
Brilaroxazine's distinct pharmacodynamic profile as a potent partial agonist at D₂, D₃, D₄, and 5-HT₁ₐ receptors, and an antagonist at several other serotonin receptors, underpins its potential as a broad-spectrum antipsychotic.[1][2] The partial agonism at dopamine D₂ receptors is a key feature of third-generation antipsychotics, aiming to stabilize the dopaminergic system by acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state. This may contribute to a lower risk of extrapyramidal symptoms compared to first and second-generation antipsychotics.
The potent antagonism at the 5-HT₂ₐ receptor is a common characteristic of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms and potential benefits for negative symptoms and cognition. Furthermore, Brilaroxazine's activity at other serotonin receptors, such as 5-HT₂C, 5-HT₆, and 5-HT₇, may contribute to its effects on mood, cognition, and sleep.[1]
The clinical data from the Phase 3 RECOVER trial, demonstrating a significant reduction in the PANSS total score, provide strong evidence for the clinical efficacy of Brilaroxazine in treating schizophrenia.[1] The favorable side-effect profile observed in clinical trials, with low rates of weight gain, akathisia, and extrapyramidal symptoms, further supports its potential as a well-tolerated treatment option.[1]
Conclusion
This compound is a promising investigational atypical antipsychotic with a unique and complex pharmacodynamic profile. Its multimodal action as a dopamine-serotonin system modulator offers the potential for broad efficacy in treating the diverse symptoms of schizophrenia while minimizing the burdensome side effects associated with many current antipsychotic medications. The data presented in this technical guide provide a comprehensive overview of the core pharmacodynamic properties of Brilaroxazine, which will be of value to researchers, scientists, and drug development professionals in the field of neuropsychopharmacology. Further clinical development and research will continue to elucidate the full therapeutic potential of this novel agent.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How does Brilaroxazinecompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 4. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 5. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
Brilaroxazine Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilaroxazine hydrochloride (formerly RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development for the treatment of schizophrenia.[1] As a potent dopamine-serotonin system modulator, it exhibits a unique pharmacological profile characterized by partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, alongside antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[2][3][4] This multifaceted mechanism of action is designed to address the positive, negative, and cognitive symptoms of schizophrenia while offering an improved safety and tolerability profile compared to existing antipsychotics.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on brilaroxazine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy and safety data from key clinical trials. Detailed experimental methodologies and signaling pathways are presented to support further research and development in the field of schizophrenia therapeutics.
Introduction
Schizophrenia is a severe and chronic mental disorder affecting millions worldwide, characterized by a complex constellation of positive, negative, and cognitive symptoms.[5] While current antipsychotic medications are effective in managing positive symptoms, they often have limited efficacy for negative and cognitive symptoms and are associated with significant side effects, leading to poor patient adherence.[4] Brilaroxazine has emerged as a promising therapeutic candidate designed to address these unmet needs through its distinct receptor binding and activity profile.[2]
Mechanism of Action
Brilaroxazine functions as a dopamine and serotonin modulator.[6] Its therapeutic effects are believed to be mediated through a combination of partial agonist and antagonist activities at key receptors implicated in the pathophysiology of schizophrenia.[2][3]
Receptor Binding Profile
Brilaroxazine demonstrates high affinity for a range of dopamine and serotonin receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | Potent | Partial Agonist |
| Dopamine D3 | Potent | Partial Agonist |
| Dopamine D4 | Potent | Partial Agonist |
| Serotonin 5-HT1A | Potent | Partial Agonist |
| Serotonin 5-HT2A | Potent | Partial Agonist |
| Serotonin 5-HT2B | Potent | Antagonist |
| Serotonin 5-HT6 | Moderate | Antagonist |
| Serotonin 5-HT7 | Potent | Antagonist |
Source: Multiple sources[1][2][3][4][6]
Signaling Pathways
The unique receptor profile of brilaroxazine suggests a complex interplay of signaling pathways that contribute to its antipsychotic effects. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of brilaroxazine.
Preclinical Research
Preclinical studies in rodent models have demonstrated the antipsychotic potential of brilaroxazine.
Experimental Protocols
3.1.1. Apomorphine-Induced Climbing in Mice
This model is used to assess the dopamine receptor blocking activity of antipsychotic drugs.
-
Animals: Male NMRI mice.
-
Procedure:
-
Mice are individually placed in wire mesh cages.
-
Brilaroxazine (1, 3, and 10 mg/kg), haloperidol (0.5 mg/kg as a positive control), or vehicle is administered intraperitoneally (i.p.).
-
After a pre-treatment period (typically 30 minutes), apomorphine (a dopamine agonist) is administered subcutaneously (s.c.) to induce climbing behavior.
-
Climbing behavior (the amount of time the mouse spends climbing the cage walls) is observed and scored at set intervals over a specific period (e.g., 30 minutes).
-
-
Endpoint: Reduction in apomorphine-induced climbing behavior compared to the vehicle-treated group.
3.1.2. Apomorphine-Induced Deficit in Prepulse Inhibition (PPI) in Rats
The PPI model is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats are placed in a startle chamber.
-
A series of acoustic stimuli are presented: a weak prepulse stimulus followed by a strong startling pulse.
-
The startle response (flinch) is measured.
-
Brilaroxazine, a positive control, or vehicle is administered prior to the administration of apomorphine, which disrupts PPI.
-
-
Endpoint: Reversal of the apomorphine-induced deficit in PPI.
3.1.3. Dizocilpine-Induced Hyperactivity in Rats
This model mimics the hyperdopaminergic state associated with psychosis.
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats are placed in an open-field arena.
-
Locomotor activity is measured using an automated tracking system.
-
Brilaroxazine, a positive control, or vehicle is administered before the administration of dizocilpine (an NMDA receptor antagonist) which induces hyperactivity.
-
-
Endpoint: Reduction in dizocilpine-induced locomotor activity.
Preclinical Workflow
Caption: Workflow for preclinical evaluation of brilaroxazine.
Clinical Research
Brilaroxazine has undergone extensive clinical evaluation in Phase I, II, and III trials.
Clinical Trial Design and Protocols
4.1.1. Phase II REFRESH Trial (NCT01490086)
-
Objective: To assess the efficacy, safety, and tolerability of brilaroxazine in patients with acute exacerbation of schizophrenia or schizoaffective disorder.[3][5]
-
Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, 28-day study.[3][7]
-
Patient Population: 234 patients with a diagnosis of schizophrenia or schizoaffective disorder experiencing an acute episode.[5][7]
-
Intervention: Patients were randomized to receive once-daily oral doses of brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo.[3]
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.[3][5][7]
-
Secondary Endpoints: Included changes in Clinical Global Impression-Severity (CGI-S) score, social functioning, and positive and negative symptom subscales of the PANSS.[7]
4.1.2. Phase III RECOVER Trial (NCT05184335)
-
Objective: To evaluate the efficacy and safety of brilaroxazine in patients with acute schizophrenia.[8][9]
-
Design: A global, randomized, double-blind, placebo-controlled, multicenter, 4-week study, with a 52-week open-label extension (OLE).[8][9]
-
Patient Population: Approximately 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.[8] Inclusion criteria included a PANSS total score of 80-120 and a CGI-S score of ≥4.[8]
-
Intervention: Patients were randomized to receive once-daily oral brilaroxazine (15 mg or 50 mg) or placebo for 28 days.[8][9] The OLE part involved flexible doses of 15, 30, or 50 mg.[9]
-
Primary Endpoint: Change from baseline in PANSS total score at Day 28.[8]
-
Secondary Endpoints: Changes in CGI-S, positive and negative symptoms, social functioning (Personal and Social Performance scale - PSP), and cognition.[8][10]
Clinical Trial Workflow
Caption: A simplified workflow of the brilaroxazine clinical trials.
Efficacy Data
4.3.1. Phase II REFRESH Trial
Brilaroxazine met its primary endpoint, demonstrating a statistically significant reduction in the PANSS total score compared to placebo.[5] Improvements were also observed in social functioning and both positive and negative symptoms.[5]
4.3.2. Phase III RECOVER Trial
The 50 mg dose of brilaroxazine met the primary endpoint with a statistically significant and clinically meaningful reduction in the PANSS total score at week 4 compared to placebo.[8][10]
| Endpoint | Brilaroxazine 50 mg | Placebo | p-value |
| Change in PANSS Total Score from Baseline | -23.9 | -13.8 | <0.001 |
Source: Reviva Pharmaceuticals Press Release, October 2023[8][10]
Statistically significant improvements were also observed for the 50 mg dose across all major secondary endpoints, including positive and negative symptoms, social cognition, and CGI-S.[1][8]
Safety and Tolerability
Across clinical trials, brilaroxazine has been generally well-tolerated.[5]
| Adverse Event Profile | Observations |
| Metabolic Effects | No clinically significant weight gain, changes in blood glucose, or lipid profiles compared to placebo.[5] |
| Endocrine Effects | No significant impact on prolactin levels.[5] |
| Cardiovascular Effects | No clinically significant cardiovascular side effects.[5] |
| Common Adverse Events | The most common treatment-emergent adverse events were generally mild to moderate in severity. |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses have shown that brilaroxazine has a predictable profile with a half-life that supports once-daily dosing. The exposure to brilaroxazine increases proportionally with the dose. A drug-drug interaction study indicated no significant interaction with CYP3A4 inhibitors.[4][11]
Conclusion
This compound represents a significant advancement in the development of treatments for schizophrenia. Its unique multimodal mechanism of action, targeting a broad range of dopamine and serotonin receptors, offers the potential for improved efficacy across all symptom domains of schizophrenia. Clinical trial data to date have demonstrated a robust and clinically meaningful treatment effect, coupled with a favorable safety and tolerability profile. Further research and the completion of the clinical development program will be crucial in fully elucidating the therapeutic potential of brilaroxazine for individuals living with schizophrenia.
References
- 1. youtube.com [youtube.com]
- 2. Brilaroxazine for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. Reviva Confirms FDA Agreement on Brilaroxazine Trials for Schizophrenia NDA [synapse.patsnap.com]
- 5. revivapharma.com [revivapharma.com]
- 6. revivapharma.com [revivapharma.com]
- 7. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 8. revivapharma.com [revivapharma.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. revivapharma.com [revivapharma.com]
A Technical Guide to the Preclinical Data of Brilaroxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic characterized as a multimodal dopamine and serotonin system modulator.[1][2] Developed by Reviva Pharmaceuticals, it has undergone extensive preclinical evaluation to establish its pharmacological profile, efficacy in animal models, and safety.[1][3] This document provides a comprehensive overview of the core preclinical data for Brilaroxazine hydrochloride, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacodynamics: Receptor Binding Profile
Brilaroxazine exhibits a distinct binding profile, acting as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT₁ₐ receptors.[1][4][5] It also demonstrates antagonist activity at several other serotonin receptors, including 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₇.[1][4] This unique combination of partial agonism and antagonism is believed to contribute to its "dopamine-serotonin system stabilizer" activity.[5][6] The compound shows high affinity for these primary targets and moderate affinity for others, such as the serotonin transporter (SERT) and nicotinic acetylcholine (α4β2) receptors.[1][7][8]
Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activity of Brilaroxazine
| Receptor Family | Target | Ki (nM) | Functional Activity | Reference(s) |
|---|---|---|---|---|
| Dopamine | D₁ | 100 | Not Determined | [1] |
| D₂ | 0.40 | Partial Agonist | [1] | |
| D₂ₗ | 0.45 | Partial Agonist | [1] | |
| D₂ₛ | 0.28 | Partial Agonist | [1] | |
| D₃ | 3.7 | Partial Agonist | [1] | |
| D₄ | 6.0 | Partial Agonist | [1][4] | |
| D₅ | 200 | Not Determined | [1] | |
| Serotonin | 5-HT₁ₐ | 1.5 | Partial Agonist | [1][4] |
| 5-HT₂ₐ | 2.5 | Weak Partial Agonist / Antagonist | [1][4] | |
| 5-HT₂ₙ | 0.19 | Antagonist | [4] | |
| 5-HT₂𝒸 | - | Antagonist | [1] | |
| 5-HT₆ | Moderate Affinity | Antagonist | [1][7] | |
| 5-HT₇ | 2.7 | Antagonist | [1][4] | |
| Other | Serotonin Transporter (SERT) | Moderate Affinity | - | [7][8] |
| Nicotinic Acetylcholine α₄β₂ | Moderate Affinity | - | [7][8] | |
| Histamine H₁ | Moderate Affinity | - | [1] |
| | Adrenergic α₁ₙ | Moderate Affinity | - |[1] |
Preclinical Efficacy in Animal Models
Brilaroxazine has demonstrated proof-of-concept antipsychotic efficacy in established rodent models that emulate symptoms of human schizophrenia.[8][9] These studies indicate that the compound can mitigate pharmacologically-induced behaviors associated with psychosis and cognitive deficits.[7][8]
Table 2: Efficacy of Brilaroxazine in the Apomorphine-Induced Climbing Test in Mice
| Dose (mg/kg, i.p.) | Outcome | p-value | Reference(s) |
|---|---|---|---|
| 1 | Decreased climbing behavior | <0.001 | [8][9] |
| 3 | Decreased climbing behavior | <0.001 | [8][9] |
| 10 | Decreased climbing behavior | <0.001 |[8][9] |
Table 3: Efficacy of Brilaroxazine in the Dizocilpine-Induced Hyperactivity Model in Rats
| Model | Dose (mg/kg, i.p.) | % Decrease vs. Vehicle | p-value | Reference(s) |
|---|---|---|---|---|
| Spontaneous Locomotion | 3 | 15% | <0.05 | [8][9] |
| 10 | 40% | <0.001 | [8][9] | |
| 30 | 30% | <0.01 | [8][9] | |
| Induced Locomotion | 3 | 25% | <0.05 | [8][9] |
| 10 | 49% | <0.01 | [8][9] | |
| 30 | 47% | <0.01 | [8][9] | |
| Stereotypy | 10 | 51% | <0.001 | [8][9] |
| | 30 | 58% | <0.001 |[8][9] |
Table 4: Efficacy of Brilaroxazine in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats
| Dose (mg/kg, i.p.) | Outcome | p-value | Reference(s) |
|---|---|---|---|
| 3 | Significantly increased PPI response | <0.001 | [8] |
| 10 | Significantly increased PPI response | <0.001 | [8] |
| 30 | Significantly increased PPI response | <0.001 | [8] |
| 10 (at 87 dB) | Reversed PPI deficit | <0.05 | [9] |
| 30 (at all levels) | Reversed PPI deficit | <0.01 |[9] |
Preclinical research has also explored Brilaroxazine's potential in inflammatory and fibrotic diseases.[10][11] In a bleomycin-induced rodent model of Idiopathic Pulmonary Fibrosis (IPF), Brilaroxazine improved survival and lung function while reducing lung fibrosis and inflammation.[12] It also showed antipsoriatic activity in an imiquimod-induced mouse model.[13]
Preclinical Safety and Metabolism
A comprehensive set of regulatory-compliant toxicology and safety pharmacology studies has been completed for Brilaroxazine.[5][10][14] Preclinical in vitro studies identified CYP3A4 as the primary enzyme involved in its metabolism.[15] Subsequent clinical studies confirmed that there is no significant drug-drug interaction when co-administered with strong CYP3A4 inhibitors, though dose modification may be necessary with strong inducers.[15][16] Notably, metabolism and excretion profiles were found to be similar across mice, canines, and humans, supporting the translation of safety data from preclinical species.[16]
Experimental Protocols
Detailed methodologies for the key preclinical efficacy studies are outlined below.
-
Objective: To assess the potential antipsychotic activity by measuring the antagonism of a dopamine agonist-induced behavior.
-
Animal Model: NMRI mice (n=10 per group).[9]
-
Procedure: Five groups of mice were used. Test compounds (Brilaroxazine at 1, 3, and 10 mg/kg, i.p.; Haloperidol at 0.5 mg/kg, i.p.) or a vehicle were administered 30 minutes prior to a subcutaneous injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.[8][9]
-
Methodological Reference: Protais et al., 1976.[9]
-
Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia.
-
Animal Model: Wistar rats (n=15 per group).[9]
-
Procedure: Five groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Haloperidol at 1 mg/kg, i.p.) or a vehicle were administered prior to induction of PPI deficit with apomorphine. The acoustic startle response to a strong stimulus, both with and without a preceding weaker prepulse, was measured.[8][9]
-
Methodological Reference: Geyer et al., 2001.[9]
-
Objective: To evaluate antipsychotic potential by measuring the antagonism of hyperactivity and stereotypy induced by an NMDA receptor antagonist.
-
Animal Model: Wistar rats (n=10 per group).[9]
-
Procedure: Six groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Olanzapine at 6 mg/kg, i.p.) or a vehicle were administered. The effects on spontaneous locomotion, dizocilpine-induced locomotion, stereotypy, and rearing behaviors were quantified.[8][9]
-
Methodological Reference: Rung et al., 2005.[9]
Visualizations: Pathways and Workflows
Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.
Caption: Generalized workflow for in-vivo behavioral pharmacology studies.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. Brilaroxazine (RP5063) for Research Investigations [benchchem.com]
- 3. Reviva Pharmaceuticals Reports Positive 1-Year Phase 3 Results for Brilaroxazine in Schizophrenia, Highlighting Efficacy and Safety | Nasdaq [nasdaq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 6. revivapharma.com [revivapharma.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 8. revivapharma.com [revivapharma.com]
- 9. esmed.org [esmed.org]
- 10. Reviva Pharmaceuticals Reports Progress on Brilaroxazine Trials and Financial Results for Q3 2024 [quiverquant.com]
- 11. revivapharma.com [revivapharma.com]
- 12. revivapharma.com [revivapharma.com]
- 13. revivapharma.com [revivapharma.com]
- 14. revivapharma.com [revivapharma.com]
- 15. revivapharma.com [revivapharma.com]
- 16. revivapharma.com [revivapharma.com]
Brilaroxazine Hydrochloride: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilaroxazine hydrochloride (formerly RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development by Reviva Pharmaceuticals.[1] It is a multimodal dopamine and serotonin modulator with a distinct pharmacological profile, acting as a partial agonist at key dopamine and serotonin receptors while antagonizing others.[1][2] This unique mechanism of action suggests potential for broad efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a potentially favorable side-effect profile compared to existing treatments.[1][3] This technical guide provides an in-depth overview of brilaroxazine's molecular targets, binding affinities, functional activities, and the associated signaling pathways. It also includes detailed experimental protocols for the key assays used to characterize this compound.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits.[4] While existing antipsychotics are effective for many patients, they are often associated with significant side effects, such as metabolic disturbances and extrapyramidal symptoms, which can lead to poor patient compliance.[5]
Brilaroxazine has been developed to address these unmet medical needs.[5] It is currently under investigation for the treatment of schizophrenia, with phase III clinical trials underway.[1] The U.S. Food and Drug Administration (FDA) has also granted it orphan drug designation for the treatment of pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF).[1]
This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecular pharmacology of this compound.
Molecular Targets and Binding Affinities
Brilaroxazine exhibits a high affinity for a range of dopamine and serotonin receptors. Its binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
The table below summarizes the binding affinities of brilaroxazine for its primary molecular targets.
| Target Receptor | Binding Affinity (Kᵢ) in nM |
| Dopamine D₂L | 0.45[6] |
| Dopamine D₂S | 0.28[6] |
| Dopamine D₃ | 3.7[6] |
| Serotonin 5-HT₁ₐ | 1.5[4] |
| Serotonin 5-HT₂ₐ | 2.5[4] |
| Serotonin 5-HT₂B | 0.19[4] |
| Serotonin 5-HT₇ | 2.7[4] |
| Note: Kᵢ values are compiled from multiple sources and may vary slightly depending on the specific experimental conditions. |
Functional Activity and Signaling Pathways
Brilaroxazine's pharmacological effects are not only determined by its binding affinity but also by its functional activity at the target receptor. It acts as a partial agonist at some receptors and an antagonist at others.
Dopamine D₂ Receptor Partial Agonism
Brilaroxazine is a partial agonist at dopamine D₂ receptors (both D₂L and D₂S isoforms).[6] This means it has a lower intrinsic efficacy than the endogenous full agonist, dopamine. In conditions of high dopaminergic activity (as is hypothesized in the positive symptoms of schizophrenia), brilaroxazine acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas of low dopamine activity (potentially related to negative and cognitive symptoms), it provides a sufficient level of receptor stimulation to improve function. This stabilizing effect on the dopamine system is a hallmark of third-generation antipsychotics.
The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Similar to its action at D₂ receptors, brilaroxazine is a partial agonist at serotonin 5-HT₁ₐ receptors.[2] The 5-HT₁ₐ receptor is also coupled to Gαi/o, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[7] This action is thought to contribute to the anxiolytic and antidepressant effects of some antipsychotics.
Serotonin 5-HT₂ₐ Receptor Antagonism
Brilaroxazine acts as an antagonist at 5-HT₂ₐ receptors.[2] Blockade of these receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal side effects. The 5-HT₂ₐ receptor is coupled to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC).
Serotonin 5-HT₂B and 5-HT₇ Receptor Antagonism
Brilaroxazine is also an antagonist at 5-HT₂B and 5-HT₇ receptors.[2] Antagonism at 5-HT₂B receptors may contribute to its safety profile, as activation of this receptor has been associated with cardiac valvulopathy. The 5-HT₇ receptor is coupled to Gαs, which stimulates adenylyl cyclase to increase cAMP production. Antagonism of 5-HT₇ receptors is being investigated for potential pro-cognitive and antidepressant effects.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profile of brilaroxazine.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of brilaroxazine for a specific receptor.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zacks Small Cap Research - RVPH: Brilaroxazine: Multi-receptor Modulator on Deck [scr.zacks.com]
- 6. revivapharma.com [revivapharma.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
Methodological & Application
Brilaroxazine Hydrochloride In Vitro Assay Protocols: A Detailed Guide for Researchers
Introduction
Brilaroxazine hydrochloride (formerly RP5063) is a novel multimodal antipsychotic agent that acts as a dopamine and serotonin modulator.[1][2][3] It exhibits a broad pharmacological profile, functioning as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁A and 5-HT₂A receptors.[1][4] Additionally, it demonstrates antagonist activity at serotonin 5-HT₂B, 5-HT₆, and 5-HT₇ receptors.[1][4] This complex mechanism of action is believed to contribute to its efficacy in treating schizophrenia and other neuropsychiatric disorders by stabilizing the dopamine and serotonin neurotransmitter systems.[1][3]
These application notes provide detailed protocols for a panel of in vitro assays essential for characterizing the pharmacological profile of this compound at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Pharmacological Profile of Brilaroxazine
The following tables summarize the binding affinities and functional activities of Brilaroxazine at various dopamine and serotonin receptors.
Table 1: Brilaroxazine Binding Affinities (Ki)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D₂L | 0.45[5] |
| Dopamine D₂S | 0.28[5] |
| Dopamine D₃ | 3.7[5] |
| Dopamine D₄ | High Affinity[1] |
| Serotonin 5-HT₁A | 1.5[2][4] |
| Serotonin 5-HT₂A | 2.5[2][4] |
| Serotonin 5-HT₂B | 0.19[2][4] |
| Serotonin 5-HT₆ | 51[2] |
| Serotonin 5-HT₇ | 2.7[2][4] |
| Nicotinic α₄β₂ | 36.3[2] |
Table 2: Brilaroxazine Functional Activity
| Receptor Subtype | Functional Activity | Potency (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ) |
| Dopamine D₂ | Partial Agonist[1][4] | Data not available | Data not available |
| Dopamine D₃ | Partial Agonist[1][4] | Data not available | Data not available |
| Dopamine D₄ | Partial Agonist[1][4] | Data not available | Data not available |
| Serotonin 5-HT₁A | Partial Agonist[1][4] | Data not available | Data not available |
| Serotonin 5-HT₂A | Partial Agonist[1][4] | Data not available | Data not available |
| Serotonin 5-HT₂B | Antagonist[1][4] | Data not available | Data not available |
| Serotonin 5-HT₆ | Antagonist[6] | Data not available | Data not available |
| Serotonin 5-HT₇ | Antagonist[1][4] | Data not available | Data not available |
Note: Specific EC₅₀, IC₅₀, and Eₘₐₓ values for Brilaroxazine's functional activity are not consistently available in the public domain. The functional activity is described qualitatively based on the available literature.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard pharmacological procedures and can be adapted for the evaluation of this compound.
Protocol 1: Radioligand Receptor Binding Assay for Dopamine D₂ Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D₂ receptor.
Principle: This competitive binding assay measures the ability of unlabeled Brilaroxazine to displace a specific radiolabeled ligand from the D₂ receptor. The concentration of Brilaroxazine that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki value.
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone (a D₂ antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).[7]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Equipment: 96-well microplates, cell harvester, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-10 µ g/well .[7]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.5 nM), and 100 µL of D₂ receptor membrane preparation.[7]
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.[7]
-
Competition: 50 µL of Brilaroxazine dilution, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[7]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[7]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of Brilaroxazine.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Serotonin 5-HT₁A Receptors
Objective: To determine the functional activity (partial agonism) of this compound at the human serotonin 5-HT₁A receptor.
Principle: The 5-HT₁A receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of Brilaroxazine to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: A stable cell line expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Stimulant: Forskolin.
-
Phosphodiesterase Inhibitor: IBMX.
-
Assay Medium: Serum-free DMEM or F12.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA).
Procedure:
-
Cell Culture: Seed the 5-HT₁A receptor-expressing cells in a 96-well plate and grow to approximately 90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[7]
-
Assay:
-
Wash the cells once with the assay medium.
-
Add the diluted compounds to the cells and pre-incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production and incubate for an additional 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of Brilaroxazine.
-
Determine the EC₅₀ value (potency) and the maximal effect (Eₘₐₓ, efficacy) relative to the full agonist (5-HT) using non-linear regression analysis.
-
Protocol 3: Calcium Flux Functional Assay for Serotonin 5-HT₂A Receptors
Objective: To determine the functional activity (partial agonism or antagonism) of this compound at the human serotonin 5-HT₂A receptor.
Principle: The 5-HT₂A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to Brilaroxazine.
Materials:
-
Cells: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Equipment: Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Seed the 5-HT₂A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay:
-
For Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the Brilaroxazine dilutions into the wells and monitor the change in fluorescence over time.
-
-
For Antagonist Mode:
-
Pre-incubate the cells with the Brilaroxazine dilutions for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration (e.g., EC₈₀) of the reference agonist (5-HT) into the wells and monitor the change in fluorescence.
-
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the log concentration of Brilaroxazine.
-
For agonist activity, determine the EC₅₀ and Eₘₐₓ values.
-
For antagonist activity, determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways modulated by Brilaroxazine and the general workflows of the described in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. revivapharma.com [revivapharma.com]
- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revivapharma.com [revivapharma.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. esmed.org [esmed.org]
Brilaroxazine Hydrochloride: Application Notes and Protocols for Preclinical Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of brilaroxazine hydrochloride (formerly RP5063) in established animal models of psychosis. Detailed protocols for key behavioral assays are provided to facilitate the replication and further investigation of this novel antipsychotic agent.
Introduction
Brilaroxazine is a next-generation atypical antipsychotic with a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[1] It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Additionally, it functions as an antagonist at 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors.[2] This multimodal mechanism of action is thought to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments.[1][3] Preclinical studies in rodent models have been instrumental in elucidating the antipsychotic-like properties of brilaroxazine.
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of brilaroxazine for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis.[2][4][5][6][7]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D₂ | High Affinity | Partial Agonist |
| Dopamine D₃ | High Affinity | Partial Agonist |
| Dopamine D₄ | High Affinity | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.5 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 2.5 | Partial Agonist |
| Serotonin 5-HT₂ₑ | 0.19 | Antagonist |
| Serotonin 5-HT₆ | Moderate Affinity | Antagonist |
| Serotonin 5-HT₇ | 2.7 | Antagonist |
Efficacy in Animal Models of Psychosis
The table below presents a summary of the quantitative data from key preclinical studies investigating the efficacy of brilaroxazine in attenuating psychosis-like behaviors in rodent models.
| Animal Model | Behavioral Measure | Brilaroxazine Dose (mg/kg) | Route of Administration | % Reduction in Psychosis-like Behavior | Reference |
| Amphetamine-induced Hyperactivity | Locomotor Activity | Not Specified | Not Specified | Significant reduction | [2] |
| Phencyclidine (PCP)-induced Hyperactivity | Locomotor Activity | Not Specified | Not Specified | Significant reduction | [2] |
| Apomorphine-induced Climbing | Climbing Behavior | 1, 3, 10 | i.p. | Dose-dependent decrease (p<0.001 for all doses) | [6] |
| Dizocilpine (MK-801)-induced Hyperlocomotion | Locomotor Activity | 3, 10, 30 | i.p. | 25% (p<0.05), 49% (p<0.01), 47% (p<0.01) | |
| Dizocilpine (MK-801)-induced Stereotypy | Stereotypy Score | 10, 30 | i.p. | 51% (p<0.001), 58% (p<0.001) | [6] |
| Apomorphine-induced Prepulse Inhibition (PPI) Deficit | PPI Reversal | 10, 30 | i.p. | Dose-dependent reversal (significant at all levels for 30 mg/kg) |
Signaling Pathways and Experimental Workflows
References
- 1. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum | Semantic Scholar [semanticscholar.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 6. revivapharma.com [revivapharma.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
Application Notes and Protocols for Cell-Based Assays Evaluating Brilaroxazine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brilaroxazine Hydrochloride
This compound (formerly RP5063) is an investigational atypical antipsychotic agent that acts as a dopamine-serotonin system modulator.[1][2] Its therapeutic potential is attributed to its unique and broad pharmacological profile, functioning as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors.[1][2] Furthermore, it exhibits antagonist activity at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors.[1][2] This multimodal mechanism of action suggests its potential utility in treating neuropsychiatric disorders such as schizophrenia by simultaneously modulating dopaminergic and serotonergic pathways.[1]
These application notes provide a comprehensive overview of standard cell-based assays to characterize the in vitro pharmacological profile of this compound at its key molecular targets. The included protocols are designed to guide researchers in determining the binding affinity and functional activity of this compound.
Data Presentation: In Vitro Pharmacological Profile of Brilaroxazine
The following tables summarize the binding affinities and functional activities of Brilaroxazine at key dopamine and serotonin receptors.
Table 1: Brilaroxazine Binding Affinities (Kᵢ) at Dopamine and Serotonin Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Dopamine D2 | ≤6[3] |
| Dopamine D3 | High Affinity[3] |
| Dopamine D4 | High Affinity[3] |
| Serotonin 5-HT1A | 1.5[3] |
| Serotonin 5-HT2A | High Affinity[3] |
| Serotonin 5-HT2B | High Affinity[3] |
| Serotonin 5-HT7 | High Affinity[3] |
Note: "High Affinity" indicates a strong binding interaction, though specific Kᵢ values were not consistently available in public literature. Kᵢ values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.
Table 2: Brilaroxazine Functional Activity at Dopamine and Serotonin Receptors
| Receptor Subtype | G-Protein Coupling | Second Messenger | Brilaroxazine Functional Activity | Recommended Cell-Based Assay |
| Dopamine D2 | Gαi/o | ↓ cAMP | Partial Agonist[1][2] | cAMP Accumulation Assay |
| Dopamine D3 | Gαi/o | ↓ cAMP | Partial Agonist[1] | cAMP Accumulation Assay |
| Dopamine D4 | Gαi/o | ↓ cAMP | Partial Agonist[1] | cAMP Accumulation Assay |
| Serotonin 5-HT1A | Gαi/o | ↓ cAMP | Partial Agonist[1][2] | cAMP Accumulation Assay |
| Serotonin 5-HT2A | Gαq/11 | ↑ IP₃, ↑ Ca²⁺ | Antagonist[2] | Calcium Flux or IP1 Accumulation Assay |
| Serotonin 5-HT7 | Gαs | ↑ cAMP | Antagonist[1][2] | cAMP Accumulation Assay |
Note: Specific EC₅₀, IC₅₀, and Eₘₐₓ values for Brilaroxazine from these functional assays are not consistently available in publicly accessible literature. The functional activity is based on descriptive reports.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Brilaroxazine's multimodal action on key signaling pathways.
Caption: General workflows for key cell-based functional assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gαi/o and Gαs-Coupled Receptors
Objective: To quantify the effect of Brilaroxazine on the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cells expressing either Gαi/o-coupled (Dopamine D2-like, Serotonin 5-HT1A) or Gαs-coupled (Serotonin 5-HT7) receptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human receptor of interest (e.g., DRD2, HTR1A, or HTR7).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents:
-
This compound
-
Forskolin (for Gαi/o assays)
-
A known full agonist for the target receptor (e.g., Dopamine for D2, 8-OH-DPAT for 5-HT1A, Serotonin for 5-HT7)
-
A known antagonist for the target receptor (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
-
Equipment:
-
384-well white opaque microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen detection kit
-
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Brilaroxazine in assay buffer containing 500 µM IBMX to achieve the desired concentration range. Also, prepare dilutions of the reference agonist and antagonist.
-
-
Assay Protocol:
-
For Gαi/o-coupled receptors (agonist mode for partial agonism):
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the Brilaroxazine dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
For Gαs-coupled receptors (antagonist mode):
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the Brilaroxazine dilutions (as the antagonist) to the wells and incubate for 15-30 minutes at 37°C.
-
Add the reference agonist at a concentration that elicits 80% of its maximal response (EC₈₀).
-
Incubate for 30 minutes at 37°C.
-
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the control wells (basal and maximal stimulation).
-
Plot the normalized response against the log concentration of Brilaroxazine.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for partial agonism) or IC₅₀ (for antagonism) and the Eₘₐₓ.
-
Protocol 2: Calcium Flux Assay for Gαq-Coupled Receptors (e.g., 5-HT2A)
Objective: To measure the change in intracellular calcium concentration in response to the activation of Gαq-coupled receptors and to determine the antagonistic effect of Brilaroxazine.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
A known 5-HT2A receptor agonist (e.g., Serotonin)
-
A known 5-HT2A receptor antagonist (positive control)
-
-
Equipment:
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
-
Procedure:
-
Cell Plating:
-
Seed cells into the microplate and incubate overnight as described in Protocol 1.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, often in assay buffer with probenecid.
-
Aspirate the culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Protocol (Antagonist Mode):
-
Prepare serial dilutions of Brilaroxazine and the reference antagonist in assay buffer.
-
Add the compound dilutions to the respective wells of the plate.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the 5-HT2A agonist (at an EC₈₀ concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the control wells (agonist alone and vehicle).
-
Plot the normalized response against the log concentration of Brilaroxazine.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay for Gαq-Coupled Receptors
Objective: To measure the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C pathway, to determine the antagonistic activity of Brilaroxazine at Gαq-coupled receptors like 5-HT2A.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Buffer: Stimulation buffer provided with the IP1 assay kit.
-
Reagents:
-
IP-One HTRF® Assay Kit (or similar)
-
Lithium chloride (LiCl)
-
This compound
-
A known 5-HT2A receptor agonist (e.g., Serotonin)
-
A known 5-HT2A receptor antagonist (positive control)
-
-
Equipment:
-
384-well white opaque microplates
-
HTRF®-compatible plate reader
-
Procedure:
-
Cell Plating:
-
Seed cells into the microplate and incubate overnight as described in Protocol 1.
-
-
Assay Protocol (Antagonist Mode):
-
Prepare serial dilutions of Brilaroxazine and the reference antagonist in the stimulation buffer containing LiCl.
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Add the 5-HT2A agonist (at an EC₈₀ concentration) to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
IP1 Detection:
-
Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data to the control wells.
-
Plot the normalized response against the log concentration of Brilaroxazine.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
Application Notes & Protocols: Brilaroxazine Hydrochloride Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the receptor binding profile of Brilaroxazine hydrochloride (also known as RP5063), a novel dopamine-serotonin system modulator. It includes a summary of its binding affinities (Ki) for various neuroreceptors, a comprehensive protocol for performing a competitive radioligand binding assay to determine these values, and visual diagrams illustrating the experimental workflow and the compound's signaling pathways.
Introduction
Brilaroxazine is an investigational atypical antipsychotic designed to modulate dopamine and serotonin neurotransmitter systems.[1][2] Its unique pharmacological profile is characterized by its activity across a range of dopamine (D) and serotonin (5-HT) receptors.[3][4] Brilaroxazine acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][3][5] Conversely, it functions as an antagonist at serotonin 5-HT₂ₑ, 5-HT₂ₒ, and 5-HT₇ receptors.[1][3] This multimodal mechanism of action suggests its potential in treating complex neuropsychiatric disorders like schizophrenia by stabilizing dopamine and serotonin signaling.[2][4][6]
Understanding the binding affinity of Brilaroxazine for its target receptors is fundamental to elucidating its mechanism of action and guiding drug development. The standard method for determining the binding affinity (Ki) of an unlabeled compound like Brilaroxazine is the competitive radioligand binding assay.[7] This assay measures the ability of the compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration at which the compound inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the inhibitory constant, Ki.[7]
Receptor Binding Profile of Brilaroxazine
The following table summarizes the in vitro binding affinities and functional activities of Brilaroxazine at key central nervous system receptors. The data is compiled from multiple sources and demonstrates Brilaroxazine's potent and selective binding profile.
| Receptor Target | Binding Affinity (Ki) in nM | Functional Activity |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 1.5[7] | Partial Agonist[1][3][7] |
| 5-HT₂ₐ | 2.5[7] | Partial Agonist[3][5] |
| 5-HT₂ₑ | 0.19[7] | Antagonist[1][3][7] |
| 5-HT₂ₒ | Moderate Affinity[1] | Antagonist[1] |
| 5-HT₆ | Moderate Affinity (≤50 nM)[4] | Antagonist[1][3][4] |
| 5-HT₇ | 2.7[7] | Antagonist[1][3][7] |
| Dopamine Receptors | ||
| D₂ | Potent Affinity (≤6 nM)[4][7] | Partial Agonist[1][3][7] |
| D₃ | Potent Affinity (≤6 nM)[4][7] | Partial Agonist[1][3][7] |
| D₄ | Potent Affinity (≤6 nM)[4][7] | Partial Agonist[1][3][7] |
| Other Targets | ||
| Serotonin Transporter (SERT) | Moderate Affinity[4][8] | - |
| α₄β₂ Nicotinic Acetylcholine | Moderate Affinity (≤50 nM)[4] | - |
Experimental Protocols
This section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity of Brilaroxazine for the human dopamine D₂ receptor. This method can be adapted for other G protein-coupled receptors (GPCRs) by selecting the appropriate cell line, radioligand, and assay conditions.
Protocol: Dopamine D₂ Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of Brilaroxazine at the human dopamine D₂ receptor by measuring its ability to displace the radiolabeled antagonist [³H]-Spiperone.
Materials:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D₂ receptor.[7][9]
-
Radioligand: [³H]-Spiperone (a D₂ antagonist).[9]
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).[9]
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Equipment & Consumables:
Procedure:
-
Compound Dilution:
-
Assay Plate Setup (Final Volume: 250 µL):
-
To each well of a 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer.
-
50 µL of the appropriate Brilaroxazine dilution, Haloperidol (for NSB), or vehicle (for Total Binding).
-
50 µL of [³H]-Spiperone diluted in Assay Buffer (final concentration should be near its Kd, e.g., ~0.5 nM).[9]
-
-
Initiate the binding reaction by adding 100-150 µL of the diluted D₂ receptor membrane preparation (typically 5-10 µg of protein per well) to all wells.[7][9]
-
-
Incubation:
-
Harvesting & Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.[9] This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quickly wash the filters three times with ~200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.[9]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Brilaroxazine concentration.
-
Determine IC₅₀: Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Brilaroxazine that inhibits 50% of the specific binding of [³H]-Spiperone).[9]
-
Calculate Ki: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[9]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagram
Caption: Brilaroxazine's multimodal signaling pathway.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. What is the therapeutic class of Brilaroxazine? [synapse.patsnap.com]
- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. revivapharma.com [revivapharma.com]
- 5. Reviva's Brilaroxazine For Schizophrenia | SIRS 2024 [delveinsight.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. revivapharma.com [revivapharma.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Functional Assays of Brilaroxazine Hydrochloride Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brilaroxazine Hydrochloride
This compound (formerly RP5063) is an investigational atypical antipsychotic agent with a multimodal mechanism of action, acting as a dopamine-serotonin system stabilizer.[1][2][3] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[4][5][6] Additionally, it functions as an antagonist at several other serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7.[4][5][6] This unique pharmacological profile suggests its potential for treating neuropsychiatric disorders like schizophrenia by modulating both dopaminergic and serotonergic pathways.[7][8]
These application notes provide an overview of key in vitro functional assays to characterize the partial agonist activity of this compound at its primary targets, the dopamine D2 and serotonin 5-HT1A receptors.
Data Presentation: In Vitro Pharmacological Profile of Brilaroxazine
The following tables summarize the binding affinity and functional activity of Brilaroxazine at key dopamine and serotonin receptors. This data is essential for understanding its potency and intrinsic efficacy.
Table 1: Brilaroxazine Binding Affinities (Ki) at Dopamine and Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | ≤6[9] |
| Dopamine D3 | High Affinity[9] |
| Dopamine D4 | High Affinity[9] |
| Serotonin 5-HT1A | 1.5[5][10] |
| Serotonin 5-HT2A | High Affinity[9] |
| Serotonin 5-HT2B | High Affinity[9] |
| Serotonin 5-HT6 | Moderate Affinity[9] |
| Serotonin 5-HT7 | High Affinity[9] |
| Serotonin Transporter (SERT) | Moderate Affinity[11] |
Table 2: Brilaroxazine Functional Activity at Key Receptors
| Receptor Subtype | Functional Assay | Parameter | Value |
| Dopamine D2 | cAMP Inhibition | Activity | Partial Agonist[4][6] |
| GTPγS Binding | Activity | Partial Agonist[4][6] | |
| β-arrestin Recruitment | Activity | Partial Agonist[4][6] | |
| Serotonin 5-HT1A | cAMP Inhibition | Activity | Partial Agonist[4][6][7] |
| GTPγS Binding | Activity | Partial Agonist[4][6] |
Note: Specific EC50 and Emax values for Brilaroxazine's partial agonism are not consistently available in publicly accessible literature. The table reflects the qualitatively described functional activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Brilaroxazine and the general experimental workflows for the described functional assays.
Caption: Brilaroxazine as a partial agonist at the Dopamine D2 receptor.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. esmed.org [esmed.org]
- 4. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 5. abmole.com [abmole.com]
- 6. RP5063, an atypical antipsychotic drug with a unique pharmacologic profile, improves declarative memory and psychosis in mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Brilaroxazine used for? [synapse.patsnap.com]
- 8. Reviva Pharmaceuticals Inc Reports RP5063 Positive Efficacy Results For Memory Deficits - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Dosing Regimen for Brilaroxazine Hydrochloride in Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosing regimens for Brilaroxazine hydrochloride used in various rat studies. The information is compiled from preclinical investigations into its pharmacokinetics, antipsychotic efficacy, and therapeutic potential in other disease models.
Quantitative Data Summary
The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound in rat studies.
Table 1: Dosing Regimens in Rat Studies
| Study Type | Rat Strain | Route of Administration | Dose (mg/kg) | Dosing Frequency | Vehicle | Reference |
| Pharmacokinetics, Metabolism, Excretion | Sprague Dawley | Oral (gavage) | 20 | Single dose | Not specified | [1][2][3] |
| Antipsychotic Efficacy (Prepulse Inhibition) | Wistar | Intraperitoneal (i.p.) | 3, 10, 30 | Single dose | Not specified | [4][5] |
| Antipsychotic Efficacy (Hyperactivity) | Wistar | Intraperitoneal (i.p.) | 3, 10, 30 | Single dose | Not specified | [4][5][6] |
| Idiopathic Pulmonary Fibrosis Model | Sprague Dawley | Oral (gavage) | 15 | Twice daily (b.i.d.) | 5% glucose solution | [7][8] |
| Pulmonary Arterial Hypertension Model | Not specified | Oral (gavage) | 1, 3, 10 | Twice daily (b.i.d.) | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of a Single 20 mg/kg Oral Dose in Male Sprague Dawley Rats
| Parameter | Value | Reference |
| Absorption | Rapid and near complete (at least 85%) | [3] |
| Elimination Half-life (t½) | 5.3 hours | [3] |
| Parent-to-Total Radioactivity (AUClast) | ~12% | [3] |
| Primary Route of Excretion | Hepato-biliary | [2][3] |
| Major Circulating Metabolites | M641a, RP5081, M219 | [1][2][3] |
Experimental Protocols
Pharmacokinetics and Metabolism Study
This protocol is based on a study investigating the absorption, metabolism, and excretion of a single oral dose of [14C]brilaroxazine in Sprague Dawley rats.[1][2][3]
Objective: To determine the pharmacokinetic profile, metabolic pathways, and excretion routes of Brilaroxazine.
Animal Model:
-
Species: Rat
-
Groups:
Drug Formulation and Administration:
Sample Collection and Analysis:
-
Bile (BDC rats): Collected for up to 72 hours post-dose.[2]
-
Blood (Intact rats): Collected at various time points for 72 hours.[2]
-
Urine and Feces (Intact rats): Collected for up to 168 hours post-dose.[2]
-
Analysis: Liquid scintillation counting for radioactivity. Liquid chromatography-mass spectrometry (LC-MS/MS) for metabolite identification.[2]
Antipsychotic Efficacy Studies (Behavioral Models)
These protocols are based on studies evaluating the efficacy of Brilaroxazine in rodent models of schizophrenia.[4][5][6]
Objective: To assess the antipsychotic potential of Brilaroxazine by measuring its effects on pharmacologically-induced behaviors.
Animal Models:
-
Species: Rat
-
Models:
Drug Formulation and Administration:
-
Compound: this compound
-
Control Groups: Vehicle, and a positive control such as haloperidol or olanzapine.[4][5]
Experimental Procedure:
-
Administer Brilaroxazine or control compounds 30 minutes before the inducing agent (apomorphine or dizocilpine).[6]
-
Induce behavioral changes using apomorphine or dizocilpine.
-
Measure behavioral endpoints such as PPI, locomotor activity, and stereotypy.[4][5][6]
Idiopathic Pulmonary Fibrosis (IPF) Model
This protocol is based on a study evaluating the therapeutic effect of Brilaroxazine in a bleomycin-induced model of IPF in rats.[7][8]
Objective: To investigate the anti-fibrotic and anti-inflammatory effects of Brilaroxazine in a model of pulmonary fibrosis.
Animal Model:
-
Species: Rat
-
Strain: Male Sprague Dawley[7]
Drug Formulation and Administration:
-
Compound: this compound
-
Route: Oral gavage[9]
-
Vehicle: 5% glucose solution[7]
-
Treatment Groups:
-
Sham (vehicle only)
-
BLM + Vehicle
-
BLM + Brilaroxazine (treatment initiated on Day 1 or Day 10 post-BLM)[7]
-
Experimental Procedure:
-
Induce pulmonary fibrosis with a single dose of bleomycin.
-
Initiate Brilaroxazine treatment as per the group design.
-
Continue treatment until Day 20.[7]
-
Assess outcomes including survival, body weight, lung function, and histological analysis of lung tissue.[7]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Brilaroxazine and the general experimental workflows for the described studies.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for a pharmacokinetic study of Brilaroxazine in rats.
Caption: General workflow for behavioral efficacy studies of Brilaroxazine.
References
- 1. revivapharma.com [revivapharma.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. revivapharma.com [revivapharma.com]
- 4. esmed.org [esmed.org]
- 5. researchgate.net [researchgate.net]
- 6. revivapharma.com [revivapharma.com]
- 7. revivapharma.com [revivapharma.com]
- 8. esmed.org [esmed.org]
- 9. benchchem.com [benchchem.com]
Preparing Stock Solutions of Brilaroxazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine, also known as RP5063, is a novel investigational atypical antipsychotic that functions as a multimodal dopamine and serotonin modulator.[1][2] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[1][3] Additionally, it acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1][3] This unique pharmacological profile suggests its potential in treating neuropsychiatric disorders such as schizophrenia and schizoaffective disorder.[2][4] Accurate and consistent preparation of Brilaroxazine hydrochloride stock solutions is critical for obtaining reliable and reproducible results in preclinical and clinical research.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 6-(4-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo[b][5][6]oxazin-3(4H)-one hydrochloride | [7][8] |
| Molecular Formula | C22H25Cl2N3O3・HCl | [9] |
| Molecular Weight | 486.82 g/mol | [9] |
| Appearance | Solid | [10] |
| CAS Number | 1708960-04-6 | [5] |
Solubility Data
| Solvent | Concentration | Observations | Source |
| DMSO | 100 mg/mL (222.04 mM) | Requires sonication for complete dissolution. | [3][10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.55 mM) | Clear solution. Suitable for in vivo use. | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.55 mM) | Clear solution. Suitable for in vivo use. | [1][3] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 48.68 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the conical tube containing the weighed compound.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate until the solution is clear.[3][10]
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][3]
Protocol 2: Preparation of Formulation for In Vivo (Aqueous-Based) Studies
This protocol details the preparation of a 2.5 mg/mL this compound solution in a vehicle suitable for oral gavage or injection.[1][3]
Procedure:
-
Prepare a 25 mg/mL DMSO Stock: Weigh 25 mg of this compound and dissolve it in 1 mL of DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile 15 mL conical tube, prepare the final vehicle by adding the components in the following order:
-
4.0 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
Vortex the vehicle until it is a homogenous mixture.
-
Final Formulation: Add 1 mL of the 25 mg/mL this compound in DMSO stock solution to the 9 mL of the prepared vehicle. This will result in a final concentration of 2.5 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mix Thoroughly: Vortex the final formulation until it is a clear and homogenous solution.
-
Use and Storage: This formulation should be prepared fresh before each experiment. If short-term storage is necessary, it can be kept at 4°C for a limited time, protected from light.
Protocol 3: Preparation of Formulation for In Vivo (Oil-Based) Studies
This protocol outlines the preparation of a 2.5 mg/mL this compound solution in a corn oil-based vehicle.[1][3]
Procedure:
-
Prepare a 25 mg/mL DMSO Stock: As in Protocol 2, weigh 25 mg of this compound and dissolve it in 1 mL of DMSO.
-
Final Formulation: In a sterile 15 mL conical tube, add 9 mL of sterile corn oil.
-
Addition of Stock Solution: While vortexing the corn oil, slowly add the 1 mL of the 25 mg/mL this compound in DMSO stock solution.
-
Mix Thoroughly: Continue to vortex until the solution is clear and homogenous.
-
Use and Storage: This oil-based formulation should also be prepared fresh for optimal results.
Mandatory Visualizations
Brilaroxazine Signaling Pathway
Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Brilaroxazine HCl solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is the therapeutic class of Brilaroxazine? [synapse.patsnap.com]
- 5. Brilaroxazine [98.80.38.242:8888]
- 6. What is Brilaroxazine used for? [synapse.patsnap.com]
- 7. Carebox Connect [connect.careboxhealth.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. GSRS [precision.fda.gov]
- 10. abmole.com [abmole.com]
Application Notes and Protocols for Brilaroxazine Hydrochloride in Primary Neuron Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine hydrochloride is a novel serotonin-dopamine modulator with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[1][2] This multimodal mechanism of action suggests its potential for treating a variety of neuropsychiatric disorders by restoring neurotransmitter balance.[3][4] Furthermore, preclinical and clinical studies have indicated that brilaroxazine may exert neuroprotective and anti-inflammatory effects, possibly through the modulation of Brain-Derived Neurotrophic Factor (BDNF) and reduction of pro-inflammatory cytokines.[5][6][7][8]
Primary neuron cultures are invaluable in vitro models for elucidating the molecular and cellular mechanisms of action of novel neuroactive compounds. These cultures allow for the direct investigation of a drug's effects on neuronal viability, morphology, synaptic integrity, and signaling pathways in a controlled environment.
These application notes provide detailed protocols for utilizing this compound in primary neuron culture studies to investigate its effects on neuronal health, neurite outgrowth, synaptic density, and relevant signaling cascades.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Brilaroxazine
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Dopamine D2S | 0.4 | Serotonin 5-HT2B | 0.8 |
| Dopamine D2L | 0.5 | Serotonin 5-HT2C | 15.3 |
| Dopamine D3 | 0.3 | Serotonin 5-HT3 | 45 |
| Dopamine D4.4 | 0.2 | Serotonin 5-HT6 | 8.6 |
| Dopamine D1 | 33 | Serotonin 5-HT7 | 0.6 |
| Dopamine D5 | 40 | Serotonin Transporter (SERT) | 25 |
| Serotonin 5-HT1A | 0.7 | α1B-adrenergic | 48 |
| Serotonin 5-HT2A | 1.2 | Histamine H1 | 35 |
Data compiled from publicly available sources. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Culture plates or coverslips
Protocol:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use. Aspirate laminin solution immediately before plating neurons.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Remove the embryos and decapitate.
-
Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube and mince the tissue.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 100 µL of DNase I and gently triturate with a fire-polished Pasteur pipette until the tissue is fully dissociated.
-
Add an equal volume of Neurobasal medium containing 10% FBS to inactivate the trypsin.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Cell Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh maintenance medium. Repeat this every 3-4 days.
-
Primary Neuron Culture Workflow.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control: Staurosporine (1 µM)
-
Negative control: Vehicle (DMSO)
-
96-well plate reader
Protocol:
-
Plate neurons in a 96-well plate and culture for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Treat the neurons with various concentrations of brilaroxazine (e.g., 0.1 nM to 10 µM), positive control, and negative control for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This assay quantifies the effect of brilaroxazine on the growth of neuronal processes.
Materials:
-
Primary cortical neurons cultured on coverslips or in a 96-well plate
-
This compound
-
Positive control: BDNF (50 ng/mL)
-
Negative control: Vehicle (DMSO)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-β-III tubulin antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody
-
Nuclear stain: DAPI
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Protocol:
-
Plate neurons at a lower density (e.g., 5 x 10^4 cells/cm²) to allow for clear visualization of individual neurites.
-
After 24 hours, treat the neurons with brilaroxazine, positive control, and negative control for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Synaptic Density Assay
This assay assesses the number of synapses by immunofluorescently labeling pre- and post-synaptic markers.
Materials:
-
Mature primary cortical neurons (at least 14 DIV)
-
This compound
-
Positive control for synapse formation (e.g., glycine)
-
Negative control: Vehicle (DMSO)
-
Fixative, permeabilization, and blocking buffers as in the neurite outgrowth assay
-
Primary antibodies: anti-synaptophysin (pre-synaptic) and anti-PSD-95 (post-synaptic)
-
Fluorescently-conjugated secondary antibodies (with distinct emission spectra)
-
Confocal microscope and image analysis software
Protocol:
-
Treat mature neuron cultures with brilaroxazine for 24-72 hours.
-
Perform immunocytochemistry as described in the neurite outgrowth assay, using primary antibodies against synaptophysin and PSD-95.
-
Use secondary antibodies with different fluorophores for each primary antibody.
-
Acquire images using a confocal microscope.
-
Quantify the number of co-localized synaptophysin and PSD-95 puncta per unit length of dendrite using image analysis software.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK signaling pathway.
Materials:
-
Primary cortical neurons
-
This compound
-
Positive control: D2 receptor agonist (e.g., Quinpirole, 10 µM) or 5-HT1A receptor agonist (e.g., 8-OH-DPAT, 1 µM)
-
Negative control: Vehicle (DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat neuron cultures with brilaroxazine for a short duration (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
BDNF Secretion Assay (ELISA)
This assay measures the amount of BDNF released into the culture medium.
Materials:
-
Primary cortical neurons
-
This compound
-
Positive control: KCl (50 mM) to induce depolarization and BDNF release
-
Negative control: Vehicle (DMSO)
-
Conditioned media from treated cultures
-
BDNF ELISA kit
-
96-well plate reader
Protocol:
-
Treat neuron cultures with brilaroxazine for 24-48 hours.
-
Collect the conditioned media from the cultures.
-
Centrifuge the media at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the BDNF ELISA on the supernatants according to the manufacturer's instructions.[1][3]
-
Read the absorbance at the appropriate wavelength using a 96-well plate reader.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
Cytokine Measurement (Luminex Assay)
This assay allows for the simultaneous quantification of multiple cytokines in the culture supernatant.
Materials:
-
Primary neuron-glia co-cultures (to model neuroinflammation)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound
-
Conditioned media from treated cultures
-
Luminex multiplex cytokine assay kit (e.g., for TNF-α, IL-6, IL-1β)
-
Luminex instrument
Protocol:
-
Establish primary neuron-glia co-cultures.
-
Pre-treat the cultures with brilaroxazine for 1-2 hours.
-
Induce an inflammatory response by treating the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the conditioned media and centrifuge to remove debris.
-
Perform the Luminex assay according to the manufacturer's protocol.[9][10]
-
Acquire and analyze the data using the Luminex instrument and software.
Signaling Pathways and Experimental Logic
Brilaroxazine's multimodal action.
Experimental workflow diagram.
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of this compound in primary neuron cultures. By systematically evaluating its impact on neuronal viability, morphology, synaptic integrity, and key signaling pathways, researchers can gain valuable insights into its neuropharmacological properties. These studies will contribute to a deeper understanding of brilaroxazine's mechanism of action and its potential as a therapeutic agent for neuropsychiatric and neuroinflammatory disorders.
References
- 1. Activity-Dependent Release of Endogenous Brain-Derived Neurotrophic Factor from Primary Sensory Neurons Detected by ELISAIn Situ | Journal of Neuroscience [jneurosci.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Dependent Release of Endogenous Brain-Derived Neurotrophic Factor from Primary Sensory Neurons Detected by ELISAIn Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
- 10. researchgate.net [researchgate.net]
In Vivo Imaging with Brilaroxazine Hydrochloride Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine hydrochloride is a novel, third-generation atypical antipsychotic that functions as a dopamine-serotonin system modulator.[1][2] It exhibits a unique pharmacodynamic profile with partial agonist activity at dopamine D₂, D₃, and D₄ receptors, and serotonin 5-HT₁ₐ receptors.[2][3] Additionally, it acts as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors.[2][3] This multimodal mechanism of action contributes to its potential efficacy in treating schizophrenia and other neuropsychiatric and inflammatory disorders.[2][4][5]
The development of radiolabeled analogs of Brilaroxazine for in vivo imaging techniques, such as Positron Emission Tomography (PET), would be a valuable tool for non-invasively studying its pharmacokinetic and pharmacodynamic properties in living organisms. Such imaging agents would enable researchers to:
-
Visualize and quantify the distribution of Brilaroxazine analogs in the central nervous system (CNS) and peripheral tissues.
-
Determine the in vivo binding affinity and receptor occupancy of Brilaroxazine analogs at their target receptors (dopamine and serotonin).
-
Investigate the relationship between receptor occupancy and therapeutic efficacy or potential side effects.
-
Facilitate dose-finding studies and patient stratification in clinical trials.
Disclaimer: As of the latest available information, specific studies detailing the synthesis and in vivo imaging applications of radiolabeled this compound analogs have not been published in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for in vivo imaging of other third-generation antipsychotics and CNS receptor ligands. These should be considered as a general framework and adapted as necessary once specific Brilaroxazine imaging analogs become available.
Application Notes
Target Engagement and Receptor Occupancy Studies
In vivo imaging with radiolabeled Brilaroxazine analogs can provide direct evidence of target engagement in the brain. By measuring the displacement of a radiotracer by increasing doses of non-labeled Brilaroxazine, researchers can determine the in vivo binding affinity (Kᵢ) and the dose-receptor occupancy relationship. This is crucial for selecting appropriate doses for clinical trials that are predicted to achieve therapeutic levels of receptor occupancy, which for many antipsychotics is considered to be in the range of 65-80% for dopamine D₂ receptors to achieve efficacy while minimizing extrapyramidal side effects.[6]
Preclinical Drug Development
In preclinical animal models, in vivo imaging can accelerate the drug development process. It allows for the early assessment of a drug candidate's ability to cross the blood-brain barrier, its regional distribution in the brain, and its off-target binding profile. This information is invaluable for selecting the most promising lead compounds for further development.
Understanding Disease Pathology
Radiolabeled Brilaroxazine analogs could also be used to investigate alterations in dopamine and serotonin receptor densities in various neuropsychiatric and neurological disorders. Comparing receptor availability in patient populations versus healthy controls can provide insights into the underlying pathophysiology of these conditions.
Generalized Protocols for In Vivo Imaging
The following are generalized protocols for preclinical and clinical in vivo imaging studies that could be adapted for this compound analogs.
Protocol 1: Preclinical In Vivo Imaging in Rodents
Objective: To determine the brain uptake, regional distribution, and receptor occupancy of a novel radiolabeled Brilaroxazine analog (e.g., [¹⁸F]Brilaroxazine-analog) in rodents.
Materials:
-
Radiolabeled Brilaroxazine analog (high radiochemical purity and specific activity)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Animal handling equipment
-
This compound (for blocking studies)
-
Saline solution
Methodology:
-
Animal Preparation:
-
Acclimate rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing facility for at least one week.
-
Fast the animals for 4-6 hours before the imaging session to reduce variability in tracer uptake.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a tail vein catheter for intravenous injection of the radiotracer.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view.
-
-
Radiotracer Administration:
-
For baseline scans, inject a bolus of the radiolabeled Brilaroxazine analog (e.g., 5-10 MBq) via the tail vein catheter, followed by a saline flush.
-
For blocking studies, pre-treat a separate cohort of animals with a therapeutic dose of non-labeled this compound (e.g., 1-10 mg/kg, administered intraperitoneally or orally) at a specified time (e.g., 30-60 minutes) before radiotracer injection.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for 60-90 minutes immediately following radiotracer injection.
-
Monitor the animal's vital signs (respiration, temperature) throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a standard MRI template or a CT scan for anatomical reference.
-
Draw regions of interest (ROIs) on brain areas known to have high densities of dopamine and serotonin receptors (e.g., striatum, cortex, hippocampus).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling (e.g., Logan graphical analysis) to determine the distribution volume ratio (DVR) or binding potential (BPₙₙ).
-
Receptor occupancy can be calculated using the following formula: Occupancy (%) = (BPₙₙ_baseline - BPₙₙ_blocked) / BPₙₙ_baseline * 100
-
Protocol 2: Clinical In Vivo Imaging in Humans (Hypothetical)
Objective: To evaluate the brain penetration and receptor occupancy of a Brilaroxazine analog in healthy human subjects.
Materials:
-
Radiolabeled Brilaroxazine analog suitable for human use (produced under Good Manufacturing Practice guidelines).
-
PET/CT or PET/MR scanner.
-
Medical personnel trained in radiopharmaceutical administration and patient monitoring.
-
This compound for oral administration.
Methodology:
-
Subject Recruitment and Preparation:
-
Recruit healthy volunteers according to an approved clinical trial protocol.
-
Obtain informed consent from all participants.
-
Perform a physical examination and review medical history to ensure eligibility.
-
Instruct subjects to fast for at least 6 hours prior to the scan.
-
-
Study Design:
-
A baseline scan will be performed without any pre-treatment.
-
Subsequent scans will be performed after single oral doses of this compound at escalating dose levels. A sufficient washout period will be allowed between scans.
-
-
Radiotracer Injection and PET Scan:
-
An intravenous line will be placed for radiotracer injection.
-
The subject will be positioned in the PET scanner.
-
A bolus of the radiolabeled Brilaroxazine analog will be injected intravenously.
-
Dynamic PET data will be acquired for approximately 90-120 minutes.
-
Arterial blood sampling may be performed to measure the radiotracer concentration in plasma and its metabolites.
-
-
Data Analysis:
-
PET images will be reconstructed and co-registered with the subject's MRI.
-
ROIs will be delineated on the individual's MRI.
-
TACs will be generated for each ROI.
-
Kinetic modeling will be applied to the data to estimate receptor binding parameters.
-
Receptor occupancy will be calculated for each dose level.
-
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Preclinical Biodistribution of [¹⁸F]Brilaroxazine-analog in Rats (30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 3.5 ± 0.6 |
| Liver | 15.2 ± 2.5 |
| Kidneys | 8.7 ± 1.2 |
| Muscle | 0.8 ± 0.2 |
| Bone | 0.5 ± 0.1 |
Table 2: Hypothetical Receptor Occupancy of Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors by Brilaroxazine in Humans
| Brilaroxazine Dose (mg) | D₂ Receptor Occupancy (%) in Striatum | 5-HT₂ₐ Receptor Occupancy (%) in Cortex |
| 10 | 45 ± 8 | 60 ± 10 |
| 20 | 68 ± 7 | 85 ± 5 |
| 40 | 82 ± 5 | 95 ± 3 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: A generalized workflow for conducting in vivo imaging studies with a novel radiotracer.
Caption: Simplified signaling pathway modulation by Brilaroxazine at key dopamine and serotonin receptors.
References
- 1. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 4. Dopamine- and serotonin-receptors in schizophrenia: results of imaging-studies and implications for pharmacotherapy in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 6. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Brilaroxazine Hydrochloride in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of Brilaroxazine hydrochloride in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, sample extraction, and the parameters for chromatographic separation and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and pharmacodynamic studies of Brilaroxazine.
Introduction
Brilaroxazine is a novel atypical antipsychotic that functions as a serotonin-dopamine system modulator.[1] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at 5-HT2B and 5-HT7 receptors.[2] This unique pharmacological profile suggests its potential in treating neuropsychiatric disorders such as schizophrenia with a favorable side-effect profile.[1][2] Accurate quantification of Brilaroxazine in brain tissue is crucial for understanding its central nervous system distribution and target engagement, which are key parameters in preclinical drug development.
The methodology presented here is based on established bioanalytical techniques for similar small molecules in complex biological matrices, ensuring robustness and reliability.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Brilaroxazine or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer
-
Centrifuge
-
SPE manifold
-
Analytical balance
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer at a fixed ratio (e.g., 1:4 w/v, tissue to buffer).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of Brilaroxazine and the IS. The transition from the precursor ion to the most abundant product ion should be used for quantification. |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 60 psi |
| Curtain Gas | 35 psi |
Method Validation
The analytical method should be validated according to standard bioanalytical guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared in blank brain homogenate over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Selectivity and Specificity: Assessed by analyzing blank brain homogenate from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Recovery and Matrix Effect: Evaluated to understand the efficiency of the extraction process and the influence of the brain matrix on ionization.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Table 3: Representative Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
Visualizations
Caption: Experimental workflow for Brilaroxazine quantification.
Caption: Brilaroxazine's primary signaling pathways.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in brain tissue. This protocol can be adapted and validated in various preclinical research settings to support the development of this novel antipsychotic agent. The detailed workflow and suggested parameters offer a solid foundation for researchers to implement this analytical technique in their laboratories.
References
Troubleshooting & Optimization
Brilaroxazine hydrochloride solubility in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of brilaroxazine hydrochloride in DMSO and saline. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of this compound solutions for in vitro and in vivo studies.
Solubility Data
The solubility of this compound varies significantly between dimethyl sulfoxide (DMSO) and aqueous solutions like saline. The following table summarizes the available quantitative data.
| Solvent System | Compound Form | Solubility | Method |
| DMSO | Brilaroxazine | 100 mg/mL (222.04 mM) | Experimental (Ultrasonication required) |
| Aqueous (Water) | This compound | 0.0339 mg/mL | Predicted |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Brilaroxazine | ≥ 2.5 mg/mL (5.55 mM) | Experimental |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of brilaroxazine for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture briefly to suspend the powder.
-
Place the vial in an ultrasonic bath and sonicate until the solution becomes clear and all solid has dissolved. This may take several minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Protocol 2: Preparation of a Brilaroxazine Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation in a mixed solvent system suitable for oral gavage in animal studies.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution as an example, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix well until a clear solution is obtained. The final concentration in this example would be 2.5 mg/mL.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when handling and dissolving this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving in saline?
-
A1: this compound has a predicted low aqueous solubility (0.0339 mg/mL).[2] Direct dissolution in saline is expected to be challenging and yield a very low concentration solution. For higher concentrations in an aqueous-based medium, a co-solvent system is necessary, as described in Protocol 2.
-
-
Q2: I see precipitation when I dilute my DMSO stock solution in an aqueous buffer for my cell-based assay. What should I do?
-
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Decrease the final concentration: Try diluting to a lower final concentration in your assay medium.
-
Increase the percentage of DMSO in the final solution: Be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic.
-
Use a surfactant: Incorporating a low concentration of a biocompatible surfactant like Tween-80 in your final dilution may help maintain solubility.
-
Pre-warm the aqueous buffer: Having the buffer at 37°C before adding the DMSO stock can sometimes help.
-
-
-
Q3: Is it necessary to use an ultrasonic bath to dissolve brilaroxazine in DMSO?
-
A3: For high concentrations, such as 100 mg/mL, ultrasonication is recommended to ensure complete dissolution. For lower concentrations, vigorous vortexing may be sufficient, but always visually inspect the solution to ensure no solid particles remain.
-
-
Q4: Can I store the saline-based formulation (Protocol 2) for a long period?
-
A4: It is generally recommended to prepare aqueous-based formulations fresh before each experiment to avoid potential precipitation or degradation over time. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any changes before use.
-
Brilaroxazine Signaling Pathway
Brilaroxazine is a serotonin-dopamine system modulator.[3] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. Additionally, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[3] The diagram below illustrates its interaction with the dopamine D2 and serotonin 5-HT1A receptor pathways.
Caption: Simplified signaling pathway of Brilaroxazine as a partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors.
References
Technical Support Center: Brilaroxazine Hydrochloride in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Brilaroxazine hydrochloride in in-vitro cell culture experiments. Due to the limited publicly available data on the stability of this compound in specific cell culture media, this document offers general protocols, troubleshooting advice, and frequently asked questions based on its known physicochemical properties and standard laboratory best practices for handling compounds with similar characteristics.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments. The following table summarizes key known properties.
| Property | Value | Reference |
| Molecular Formula | C22H25Cl2N3O3.ClH | [1] |
| Molecular Weight | 486.82 g/mol | [1] |
| Aqueous Solubility | Predicted: 0.0339 mg/mL (low) | [2] |
| Solubility in Organic Solvents | Soluble in DMSO | [2] |
| Storage (Powder) | -20°C | [3] |
| Storage (in Solvent) | -80°C | [3] |
Experimental Protocols
Given the absence of specific stability data in cell culture media, researchers should validate the stability of this compound under their specific experimental conditions.
General Protocol for Assessing Stability in Cell Culture Media
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Prepare a series of working solutions by diluting the stock solution in your specific cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Incubation:
-
Incubate the prepared media containing this compound under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to assess stability.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile.
-
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of the compound. - Increase the final percentage of DMSO slightly, ensuring it remains within the non-toxic range for your cell line. - Visually inspect the medium under a microscope for any signs of precipitation after adding the compound. |
| Inconsistent or Unexpected Experimental Results | - Degradation of this compound in the cell culture medium. - Adsorption of the compound to plasticware. | - Perform a stability study as described in the protocol above to determine the compound's stability under your experimental conditions. - Prepare fresh working solutions for each experiment. - Consider using low-protein binding plates and tubes. |
| Cell Toxicity or Off-Target Effects | - The concentration of DMSO is too high. - The compound itself is cytotoxic at the tested concentrations. | - Ensure the final DMSO concentration is consistent and non-toxic. - Perform a dose-response experiment to determine the optimal non-toxic working concentration range for this compound. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a sterile organic solvent like DMSO, in which it is readily soluble.[2] Aliquot the stock solution into single-use vials and store at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3]
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced cellular stress or toxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Is this compound stable in aqueous solutions?
Q4: How can I be sure that my experimental results are due to the activity of this compound and not its degradation products?
A4: The most reliable way is to perform a stability study under your specific experimental conditions by analyzing the concentration and purity of the compound over time using an analytical technique like HPLC. If significant degradation is observed, the experimental time frame may need to be shortened.
Visual Guides
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
Technical Support Center: Brilaroxazine Hydrochloride Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brilaroxazine hydrochloride. The focus is on preventing precipitation in common buffer systems during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Brilaroxazine is an investigational atypical antipsychotic.[1][2][3] Its hydrochloride salt form is a common strategy to improve the aqueous solubility of a basic parent compound.[4] However, like many hydrochloride salts of poorly soluble drugs, this compound can be prone to precipitation in aqueous buffer systems, particularly as the pH approaches the pKa of the compound, leading to the formation of the less soluble free base. One source indicates a predicted water solubility of 0.0339 mg/mL for the hydrochloride salt, suggesting low aqueous solubility.
Q2: What are the primary causes of this compound precipitation in buffers?
Precipitation of this compound from a buffered solution can be attributed to several factors:
-
pH Shift and Disproportionation: The most common cause is a pH increase that leads to the conversion of the hydrochloride salt to its less soluble free base form. This phenomenon, known as disproportionation, can occur if the buffer's pH is close to or above the pKa of Brilaroxazine.
-
Common Ion Effect: In buffers containing chloride ions (e.g., certain saline buffers), the solubility of this compound can be reduced due to the common ion effect.[5][6]
-
Buffer Composition and Ionic Strength: The specific components and ionic strength of the buffer can influence the solubility of the drug. Some buffer species may interact with the drug molecule, affecting its solubility.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of this compound in the solution may simply be higher than its intrinsic solubility in that specific buffer system.
Q3: Are there any recommended solvents for dissolving Brilaroxazine?
For non-aqueous or mixed-solvent systems, Dimethyl Sulfoxide (DMSO) is an effective solvent for Brilaroxazine, with a reported solubility of 100 mg/mL. For in vivo studies, co-solvent systems have been described, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.
In these systems, a solubility of at least 2.5 mg/mL has been reported.[7] It is often recommended to use heat or sonication to aid dissolution in these vehicles if precipitation occurs.[7]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in buffered solutions.
Problem: Precipitation observed after adding this compound to a buffer.
Step 1: Initial Assessment and Cause Identification
The first step is to identify the likely cause of precipitation. Consider the following:
-
What is the pH of your buffer? Compare this to the expected pKa of Brilaroxazine (while not explicitly found in searches, for a weakly basic compound, it is likely in the range of 7-9). If the buffer pH is near or above the pKa, disproportionation is a likely cause.
-
What is the composition of your buffer? Check for the presence of high concentrations of chloride ions.
-
What is the concentration of this compound? You may be exceeding its solubility limit.
Step 2: Systematic Troubleshooting Strategies
Based on the initial assessment, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Strategy | Experimental Details |
| pH-induced precipitation (Disproportionation) | 1. Lower the buffer pH: Adjust the pH of the buffer to be at least 2 pH units below the pKa of Brilaroxazine. | Prepare a series of buffers with decreasing pH values and test the solubility of this compound in each. |
| 2. Use a pH-modifying excipient: Incorporate an acidic excipient into your formulation to maintain a lower micro-pH around the drug particles. | Citric acid or tartaric acid can be considered as pH-modifying excipients. | |
| Common Ion Effect | 1. Use a chloride-free buffer: If possible, substitute your current buffer with one that does not contain chloride ions. | Examples of chloride-free buffers include phosphate, citrate, or acetate buffers, depending on the desired pH range. |
| Exceeding Solubility Limit | 1. Reduce the concentration: Lower the concentration of this compound in your solution. | |
| 2. Use co-solvents: Introduce a water-miscible organic solvent to increase the overall solubility. | Examples include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low percentage (e.g., 5-10%) and gradually increase. | |
| 3. Incorporate solubilizing excipients: Add surfactants or cyclodextrins to the formulation. | Surfactants like Tween® 80 or Polysorbate 80 can form micelles to encapsulate the drug. Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes. | |
| General Precipitation Issues | 1. Use precipitation inhibitors: Add polymers that can help maintain a supersaturated state. | Polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used as precipitation inhibitors. |
| 2. Control the temperature: Prepare and handle the solution at a controlled, and if necessary, slightly elevated temperature. | Be mindful of the thermal stability of this compound. |
Quantitative Data Summary
| Compound | Solvent/Vehicle | Solubility | Reference |
| Brilaroxazine | DMSO | 100 mg/mL | [7] |
| Brilaroxazine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| Brilaroxazine | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
| This compound | Water (predicted) | 0.0339 mg/mL |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound
-
Series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10.
-
HPLC-UV or other suitable analytical method for quantification of Brilaroxazine.[8][9]
-
Orbital shaker or rotator
-
Centrifuge
-
pH meter
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Ensure that solid material remains undissolved.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.
-
Dilute the filtered sample with an appropriate solvent for analysis.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved Brilaroxazine.
-
-
pH Measurement:
-
Measure the pH of the remaining supernatant in each vial.
-
-
Data Analysis:
-
Plot the measured solubility (on a logarithmic scale) against the final pH of each buffer solution to generate the pH-solubility profile.
-
Visualizations
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. Brilaroxazine | C22H25Cl2N3O3 | CID 46861612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
Brilaroxazine Hydrochloride In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of brilaroxazine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro pharmacological targets of brilaroxazine?
Brilaroxazine is a multimodal dopamine and serotonin modulator.[1][2][3] It exhibits high binding affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors.[1][2][3][4]
Q2: What is the functional activity of brilaroxazine at its primary targets?
Brilaroxazine acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[1][2][3][4] It functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[1][3]
Q3: What are the known "off-target" interactions of brilaroxazine in vitro?
Brilaroxazine also shows moderate binding affinity for the serotonin 5-HT6 receptor, the nicotinic acetylcholine (α4β2) receptor, and the serotonin transporter (SERT).[1][3][4] While these are often considered part of its broader pharmacological profile, they can be considered "off-target" depending on the specific experimental focus.
Q4: I am observing unexpected results in my cell-based assay. Could off-target effects of brilaroxazine be the cause?
Yes, unexpected results could be due to brilaroxazine's activity at receptors other than your primary target. For example, if your experiment is focused on D2 receptor signaling, the compound's potent activity at various serotonin receptors could modulate downstream signaling pathways and produce confounding results. It is crucial to use cell lines that do not endogenously express high levels of the off-target receptors or to use specific antagonists to block these off-target interactions.
Q5: How can I minimize the impact of off-target effects in my experiments?
To minimize off-target effects, consider the following:
-
Use of specific antagonists: Co-incubate your experimental system with specific antagonists for the known off-target receptors (e.g., a 5-HT2B antagonist) to isolate the effects of brilaroxazine on your primary target.
-
Cell line selection: Choose cell lines that have a well-characterized receptor expression profile, ideally lacking the off-target receptors of brilaroxazine.
-
Dose-response curves: Generate complete dose-response curves. Off-target effects may only become apparent at higher concentrations of the compound.
-
Control experiments: Include appropriate controls, such as a well-characterized agonist or antagonist for your primary target, to validate your assay's specificity.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) of this compound for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D2 | High Affinity | Partial Agonist |
| D3 | High Affinity | Partial Agonist |
| D4 | High Affinity | Partial Agonist |
| Serotonin Receptors | ||
| 5-HT1A | 1.5[2] | Partial Agonist |
| 5-HT2A | 2.5[2] | Partial Agonist |
| 5-HT2B | 0.19[2] | Antagonist |
| 5-HT6 | Moderate Affinity | Antagonist |
| 5-HT7 | 2.7[2] | Antagonist |
| Other Targets | ||
| Nicotinic Acetylcholine (α4β2) | Moderate Affinity | Not specified |
| Serotonin Transporter (SERT) | Moderate Affinity | Not specified |
Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not consistently reported in the search results.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of brilaroxazine for a G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the brilaroxazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of brilaroxazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for GPCR Partial Agonism (cAMP Assay - General Protocol)
This protocol describes a general method to assess the partial agonist activity of brilaroxazine at a Gi-coupled GPCR.
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the target Gi-coupled receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Add increasing concentrations of this compound to the cells. Include a known full agonist for the receptor as a positive control and a vehicle control.
-
Add a fixed concentration of forskolin to stimulate adenylate cyclase and induce cAMP production.
-
Incubate the plate at 37°C for a specified period.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Measure the cAMP levels in the cell lysates using a commercially available detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
4. Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP concentration in a competitive assay) against the logarithm of the brilaroxazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of brilaroxazine that produces 50% of its maximal effect).
-
Compare the maximal effect of brilaroxazine to that of the full agonist to determine its intrinsic activity and confirm its partial agonist nature.
Visualizations
Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.
Caption: General experimental workflows for in vitro assays.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. revivapharma.com [revivapharma.com]
Interpreting unexpected results with Brilaroxazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brilaroxazine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a surprisingly low incidence of metabolic side effects (weight gain, changes in glucose and lipids) in our preclinical models compared to other atypical antipsychotics. Is this an expected outcome?
A1: Yes, this is a consistent and expected finding with this compound. Clinical trial data has demonstrated a favorable metabolic profile for Brilaroxazine compared to a placebo and other third-generation antipsychotics. In a 4-week Phase III trial (RECOVER), the percentage of patients experiencing clinically relevant weight gain (>7%) was comparable to placebo and notably lower than historical data for drugs like aripiprazole, brexpiprazole, and cariprazine.[1] Similarly, no significant changes in blood glucose or lipid levels were observed compared to placebo.[2] This unexpectedly favorable metabolic profile is a key differentiating feature of Brilaroxazine.
Q2: Our in-vivo experiments show a reduction in pro-inflammatory cytokines. Is this compound known to have anti-inflammatory properties?
A2: Yes, emerging evidence suggests that this compound possesses anti-inflammatory effects. The pivotal Phase III RECOVER trial reported a reduction in key proinflammatory cytokines implicated in the pathophysiology of schizophrenia.[2] This is a novel aspect of Brilaroxazine's profile and is being explored for its therapeutic potential in inflammatory diseases. In fact, Brilaroxazine has received Orphan Drug Designation from the U.S. FDA for the treatment of Pulmonary Arterial Hypertension (PAH) and Idiopathic Pulmonary Fibrosis (IPF) based on promising preclinical data showing mitigation of fibrosis and inflammation in animal models.[1][3]
Q3: We are co-administering Brilaroxazine with a potent CYP3A4 inhibitor in our animal models and not seeing the expected increase in Brilaroxazine plasma concentration. Is this a known drug-drug interaction profile?
A3: This is a known and significant characteristic of Brilaroxazine's pharmacokinetic profile. A clinical drug-drug interaction (DDI) study with the strong CYP3A4 inhibitor itraconazole showed no clinically significant impact on Brilaroxazine's plasma concentrations.[4][5] This is in stark contrast to many other antipsychotics whose plasma levels are substantially increased when co-administered with CYP3A4 inhibitors.[6] However, it is important to note that co-administration with a strong CYP3A4 inducer, such as phenytoin, has been shown to decrease Brilaroxazine exposure.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent efficacy results in animal models of psychosis.
Potential Cause & Troubleshooting Steps:
-
Model Selection: Brilaroxazine's unique mechanism as a dopamine-serotonin system modulator may lead to varied responses in different preclinical models. For instance, in a dizocilpine-induced hyperactivity model, Brilaroxazine significantly reduced spontaneous locomotor activity and stereotypy.[7] Ensure the chosen model is appropriate for assessing compounds with this pharmacological profile.
-
Dose Selection: Preclinical studies have demonstrated efficacy at specific dose ranges (e.g., 10 mg/kg and 30 mg/kg in rodent models of psychosis).[7] A comprehensive dose-response study is recommended to identify the optimal therapeutic window in your specific model.
-
Pharmacokinetics: Brilaroxazine has a relatively long terminal half-life of about 55-60 hours in humans.[1][9] While preclinical pharmacokinetics will differ, ensure the dosing regimen is appropriate to maintain steady-state concentrations.
Issue 2: Unexpectedly low extrapyramidal symptoms (EPS) or akathisia in experimental subjects.
Interpretation and Confirmation:
This is a key feature of Brilaroxazine's favorable side effect profile. The low incidence of EPS and akathisia is thought to be due to its specific receptor binding profile, particularly its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[6]
-
Confirmation: To confirm these findings, utilize validated rating scales for EPS and akathisia appropriate for your experimental subjects.
-
Comparative Studies: Including a positive control (an antipsychotic known to induce EPS) in your study design can help to contextualize the low incidence observed with Brilaroxazine.
Data Presentation
Table 1: Receptor Binding Affinity (Ki, nM) of Brilaroxazine
| Receptor | Ki (nM) |
| Dopamine Receptors | |
| D2S | High Affinity |
| D2L | High Affinity |
| D3 | High Affinity |
| D4.4 | High Affinity |
| D1 | Moderate Affinity |
| D5 | Moderate Affinity |
| Serotonin Receptors | |
| 5-HT1A | 1.5 |
| 5-HT2A | 2.5 |
| 5-HT2B | 0.19 |
| 5-HT7 | 2.7 |
| 5-HT2C | Moderate Affinity |
| 5-HT3 | Moderate Affinity |
| 5-HT6 | Moderate Affinity |
| Other Receptors | |
| H1 | Moderate Affinity |
| α4β2 nicotinic | Moderate Affinity |
| Serotonin Transporter | Moderate Affinity |
| α1B adrenergic | Moderate Affinity |
Data compiled from multiple sources.[1][10]
Table 2: Key Efficacy and Safety Findings from the Phase III RECOVER Trial (4-week data)
| Endpoint | Brilaroxazine 50 mg | Placebo | p-value |
| Primary Endpoint | |||
| Change from Baseline in PANSS Total Score | -23.9 | -13.8 | <0.001 |
| Safety and Tolerability | |||
| Patients with ≥7% Weight Gain | 5.9% | 2.9% | N/A |
| Akathisia | <1% | N/A | N/A |
| Extrapyramidal Symptoms | <1% | N/A | N/A |
| Discontinuation Rate | 16% | 22% | N/A |
PANSS: Positive and Negative Syndrome Scale. Data from the pivotal RECOVER Phase III clinical trial.[1][2]
Experimental Protocols
Protocol 1: Phase III RECOVER Clinical Trial Methodology
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.[1][11]
-
Patient Population: 411 patients with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.[9][12]
-
Intervention: Patients were randomized to receive once-daily oral doses of Brilaroxazine (15 mg or 50 mg) or placebo.[1][12]
-
Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 4.[1][11]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, weight, vital signs, electrocardiograms (ECGs), and laboratory parameters (including metabolic panels and prolactin levels).[13]
Protocol 2: Drug-Drug Interaction Study with CYP3A4 Inhibitors/Inducers
-
Study Design: A single-center, two-part, open-label, fixed-sequence study in healthy volunteers.[7]
-
Part A (Inhibitor): A single 15 mg oral dose of Brilaroxazine was administered alone, and then again after reaching steady-state concentrations of the strong CYP3A4 inhibitor, itraconazole.[7][8]
-
Part B (Inducer): A single 15 mg oral dose of Brilaroxazine was administered after reaching steady-state concentrations of the strong CYP3A4 inducer, phenytoin.[7][8]
-
Pharmacokinetic Assessments: Serial blood samples were collected to determine the pharmacokinetic parameters of Brilaroxazine (Cmax, AUC) with and without the co-administered drugs.[7]
Mandatory Visualizations
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 5. revivapharma.com [revivapharma.com]
- 6. revivapharma.com [revivapharma.com]
- 7. revivapharma.com [revivapharma.com]
- 8. revivapharma.com [revivapharma.com]
- 9. revivapharma.com [revivapharma.com]
- 10. revivapharma.com [revivapharma.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Brilaroxazine for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. benchchem.com [benchchem.com]
Optimizing Brilaroxazine hydrochloride concentration for cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Brilaroxazine hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Brilaroxazine is a novel serotonin-dopamine signaling modulator.[1][2][3] It exhibits a multimodal activity profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[4][5][6] Additionally, it functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[4][7] This complex interaction with multiple G-protein coupled receptors (GPCRs) allows it to modulate key neurotransmitter systems implicated in various neuropsychiatric disorders.[1]
Q2: What are the primary molecular targets of Brilaroxazine and their binding affinities?
Brilaroxazine demonstrates high affinity for several key dopamine and serotonin receptors. The inhibition constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity. The known Ki values are summarized in the table below.
Q3: How should I prepare and store this compound for cell-based assays?
Proper handling of Brilaroxazine is critical for reproducible results. Due to its limited solubility in aqueous solutions, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[8][9] For experiments, create fresh serial dilutions from this DMSO stock in your cell culture medium or assay buffer. It is crucial to minimize the final DMSO concentration in your assay wells (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Minimize freeze-thaw cycles of the stock solution to maintain compound integrity.[10]
Q4: What is a recommended starting concentration range for initial cell-based experiments?
The optimal concentration of Brilaroxazine will be assay- and cell-type-dependent. Based on its potent binding affinities (low nanomolar Ki values for primary targets), a good starting point for a dose-response curve would be to test a wide range, for example, from 0.1 nM to 10 µM. This range should allow you to capture the full dose-response relationship and determine key parameters like EC50 or IC50 for your specific cellular model.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Brilaroxazine
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 1.5[8][9] |
| 5-HT2A | 2.5[8][9] |
| 5-HT2B | 0.19[8][9] |
| 5-HT7 | 2.7[8][9] |
Note: This table includes publicly available data. Brilaroxazine binds to other receptors including Dopamine D2, D3, and D4, and Serotonin 5-HT6, though specific Ki values from the provided search results are limited.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (222.04 mM)[8][9] | Ultrasonic assistance may be required. |
| In vivo formulation 1 | ≥ 2.5 mg/mL (5.55 mM)[8][11] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 2.5 mg/mL (5.55 mM)[8][11] | 10% DMSO, 90% Corn Oil. |
Visualized Pathways and Workflows
Caption: Brilaroxazine's multimodal receptor engagement profile.
Caption: General experimental workflow for a cell-based assay.
Troubleshooting Guide
Q: My dose-response curves and IC50/EC50 values are inconsistent between experiments. What are the potential causes?
A: Variability in cell-based assays is a common issue. Several factors could be responsible:
-
Cell Health and Consistency: Cells with high passage numbers, over-confluence, or poor viability can have altered receptor expression and signaling.[10]
-
Solution: Use cells from a consistent, low passage number stock, ensure viability is >95%, and maintain a consistent seeding density. Regularly test for mycoplasma contamination.[10]
-
-
Compound Solubility: Brilaroxazine may precipitate in aqueous assay buffers, especially at higher concentrations, leading to an inaccurate effective concentration.
-
Solution: Always prepare fresh dilutions from a DMSO stock for each experiment.[10] Visually inspect wells with the highest concentration for any signs of precipitation.
-
-
Incubation Time: An inappropriate incubation time may miss the peak response or introduce artifacts from receptor desensitization.
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.[10]
-
-
Vehicle Control: Inconsistent or high concentrations of the vehicle (e.g., DMSO) can affect cell health and assay results.
-
Solution: Ensure the vehicle concentration is consistent across all wells, including controls. Run a vehicle-only dose-response curve to check for solvent-induced cytotoxicity.
-
Caption: Troubleshooting logic for inconsistent assay results.
Q: I am observing high levels of non-specific binding in my radioligand assay. How can I reduce it?
A: High non-specific binding (NSB) can obscure your specific signal. Consider the following:
-
Receptor Density: An excessively high concentration of cell membrane protein can increase the number of non-specific binding sites.[6]
-
Solution: Titrate the amount of membrane protein per well to find the optimal balance between specific signal and NSB.
-
-
Filter/Plate Binding: The radioligand may be sticking to the filter mats or assay plates.
-
Solution: Pre-soak filter mats in a blocking agent like 0.5% polyethyleneimine (PEI) and use low-protein-binding plates.[6]
-
-
Washing Steps: Insufficient washing will fail to remove all unbound radioligand.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer used.[6]
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of Brilaroxazine for a target receptor (e.g., Dopamine D2).
-
Objective: To measure the ability of Brilaroxazine to displace a specific radioligand from its target receptor, allowing for the calculation of its IC50 and subsequent Ki value.
-
Materials:
-
Cell membranes from a cell line expressing the target receptor (e.g., HEK293-D2R).
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).[10]
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol).
-
This compound serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filter plates and a cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: To a 96-well plate, add reagents in the following order:
-
25 µL Assay Buffer.
-
25 µL of either Brilaroxazine dilution (for competition curve), buffer (for total binding), or excess unlabeled competitor (for non-specific binding).
-
50 µL of radioligand diluted in assay buffer (final concentration ~Kd of the radioligand).
-
100 µL of the cell membrane preparation (e.g., 5-10 µg protein/well).[10]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.[10]
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[10]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of Brilaroxazine and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the effect of Brilaroxazine on G-protein coupled receptor signaling, specifically its ability to modulate adenylyl cyclase activity.
-
Objective: To determine if Brilaroxazine acts as an agonist or antagonist at a specific receptor (e.g., 5-HT1A) by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cell line expressing the target receptor (e.g., CHO-5-HT1A).
-
This compound serial dilutions.
-
Known receptor agonist (for antagonist mode).
-
Assay Medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[10]
-
Commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and grow until they reach ~90% confluence.[10]
-
Compound Preparation: Prepare serial dilutions of Brilaroxazine in Assay Medium containing IBMX.
-
Agonist Mode:
-
Wash cells once with Assay Medium.
-
Add the Brilaroxazine dilutions to the cells and incubate for a pre-determined optimal time (e.g., 30 minutes) at 37°C.[10]
-
-
Antagonist Mode:
-
Pre-incubate the cells with Brilaroxazine dilutions for ~15 minutes.
-
Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except negative controls) and incubate for the pre-determined optimal time.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Analysis: For agonist mode, plot cAMP levels against Brilaroxazine concentration to determine the EC50. For antagonist mode, plot the response to the fixed agonist against Brilaroxazine concentration to determine the IC50.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is Brilaroxazine used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 5. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 6. benchchem.com [benchchem.com]
- 7. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Brilaroxazine Hydrochloride Behavioral Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brilaroxazine hydrochloride in behavioral experiments.
Introduction
Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic with a unique pharmacological profile as a dopamine-serotonin system modulator.[1][2] It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, and serotonin 5-HT₁ₐ receptors, while also acting as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[2] Preclinical studies in rodent models have demonstrated its potential efficacy in mitigating behaviors relevant to psychosis and cognitive deficits.[3][4] This guide is designed to address common challenges and questions that may arise during the design and execution of behavioral assays with Brilaroxazine.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action of this compound? A1: Brilaroxazine is a serotonin-dopamine modulator. It exhibits partial agonism at dopamine D₂, D₃, D₄, and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[2] This multimodal action is believed to contribute to its antipsychotic and potential pro-cognitive effects.[5]
-
Q2: What are the recommended routes of administration and dosages for preclinical behavioral studies in rodents? A2: Published preclinical studies have utilized intraperitoneal (i.p.) administration in rodents. Effective dose ranges in these studies have been reported to be between 1-30 mg/kg for mitigating pharmacologically-induced behaviors relevant to psychosis.[3][4] A thorough dose-response study is recommended for each specific behavioral paradigm and animal model.
-
Q3: What is the pharmacokinetic profile of Brilaroxazine in rodents? A3: The metabolism and excretion profiles of Brilaroxazine have been shown to be similar across mice, canines, and humans. Following a single oral dose, feces is the primary route of excretion in all three species.[6]
Experimental Design & Troubleshooting
-
Q4: My results show high variability between animals in the same treatment group. What are the potential causes and solutions? A4: High variability can stem from several factors:
-
Animal-related factors: Differences in age, weight, strain, and individual stress levels can contribute to variability. Ensure animals are properly habituated to the testing environment and handled consistently.
-
Environmental factors: Inconsistent lighting, noise levels, and temperature in the testing room can affect behavior. Standardize these conditions across all experimental sessions.
-
Drug administration: Ensure accurate and consistent dosing for all animals.
-
Solution: Increase the sample size per group to improve statistical power and minimize the impact of individual outliers. Implement rigorous standardization of all experimental procedures.
-
-
Q5: I am observing a general decrease in locomotor activity in Brilaroxazine-treated animals, which is confounding the results of other behavioral tests. How can I address this? A5: A decrease in spontaneous locomotor activity has been observed with Brilaroxazine in preclinical models.[4] To address this:
-
Control for motor activity: Always include a locomotor activity test as a standalone experiment to characterize the motor effects of your chosen doses.
-
Data normalization: In tasks like the elevated plus maze, analyze the percentage of time spent in the open arms relative to the total time spent in both open and closed arms. Similarly, for the novel object recognition test, use a discrimination index that accounts for the total exploration time.
-
Dose selection: Consider using lower doses of Brilaroxazine that may have the desired effect on the behavioral parameter of interest without significantly suppressing overall motor activity.
-
-
Q6: In the prepulse inhibition (PPI) test, I am not seeing a clear dose-dependent effect of Brilaroxazine. A6: While a dose-dependent reversal of apomorphine-induced PPI deficits has been reported,[4] several factors can influence this:
-
Baseline PPI levels: Ensure that your animal model exhibits a robust and reliable deficit in PPI.
-
Stimulus parameters: The intensity of the prepulse and startle stimulus, as well as the interstimulus interval, can significantly impact the results. Optimize these parameters for your specific setup and animal strain.
-
Acoustic environment: Ensure the testing chamber is well-insulated from external noise.
-
Preclinical Data Summary
The following tables summarize key preclinical behavioral data for this compound from published studies.
Table 1: Effect of Brilaroxazine on Apomorphine-Induced Climbing in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Climbing Score (± SEM) | % Inhibition vs. Apomorphine Control |
| Vehicle | - | ~0 | - |
| Apomorphine (1 mg/kg) + Vehicle | - | ~20 | 0% |
| Apomorphine + Brilaroxazine | 1 | ~4 | ~80% (p<0.001) |
| Apomorphine + Brilaroxazine | 3 | ~4 | ~80% (p<0.001) |
| Apomorphine + Brilaroxazine | 10 | ~4 | ~80% (p<0.001) |
| Apomorphine + Haloperidol | 0.5 | ~2 | ~90% (p<0.001) |
Data adapted from Bhat et al. (2023).[4]
Table 2: Effect of Brilaroxazine on Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Wistar Rats
| Treatment Group | Dose (mg/kg, i.p.) | % PPI at 87 dB | % PPI at 90 dB | % PPI at 93 dB |
| Vehicle | - | ~60% | ~70% | ~75% |
| Apomorphine (1 mg/kg) + Vehicle | - | ~20% | ~40% | ~45% |
| Apomorphine + Brilaroxazine | 3 | ~25% | ~45% | ~50% |
| Apomorphine + Brilaroxazine | 10 | ~40% (p<0.05) | ~55% | ~60% |
| Apomorphine + Brilaroxazine | 30 | ~55% (p<0.01) | ~65% (p<0.01) | ~70% (p<0.01) |
| Apomorphine + Haloperidol | 1 | ~60% (p<0.01) | ~70% (p<0.01) | ~75% (p<0.01) |
Data adapted from Bhat et al. (2023).[4]
Table 3: Effect of Brilaroxazine on Dizocilpine-Induced Locomotor Activity in Wistar Rats
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Locomotion (m) | Dizocilpine-Induced Locomotion (m) |
| Vehicle | - | ~30 | ~24 |
| Dizocilpine (0.3 mg/kg) + Vehicle | - | - | ~45 |
| Dizocilpine + Brilaroxazine | 3 | ~25 | ~34 (p<0.05) |
| Dizocilpine + Brilaroxazine | 10 | ~18 (p<0.001) | ~23 (p<0.01) |
| Dizocilpine + Brilaroxazine | 30 | ~21 (p<0.01) | ~24 (p<0.01) |
| Dizocilpine + Olanzapine | 6 | ~12 (p<0.01) | ~8 (p<0.001) |
Data adapted from Bhat et al. (2023).[4]
Experimental Protocols
1. Apomorphine-Induced Climbing in Mice
-
Objective: To assess the potential antipsychotic activity of Brilaroxazine by measuring its ability to antagonize dopamine agonist-induced climbing behavior.
-
Apparatus: Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height).
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle (i.p.) 30 minutes prior to apomorphine administration.
-
Administer apomorphine (1 mg/kg, s.c.).
-
Immediately place the mouse in the climbing cage.
-
Record climbing behavior (all four paws on the wire mesh) at 5-minute intervals for 30 minutes.
-
The climbing score can be assessed based on the duration of climbing during each observation period.
-
2. Prepulse Inhibition (PPI) of Acoustic Startle Response in Rats
-
Objective: To evaluate the effect of Brilaroxazine on sensorimotor gating deficits, a translational model relevant to schizophrenia.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes.
-
Place the rat in the holding cylinder within the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
Administer this compound or vehicle (i.p.) at a predetermined time before the test session.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB for 20 ms) presented 30-120 ms before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) * 100].
-
3. Dizocilpine-Induced Hyperlocomotion in Rats
-
Objective: To assess the effect of Brilaroxazine on NMDA receptor antagonist-induced hyperlocomotion, a model for certain aspects of psychosis.
-
Apparatus: Open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes.
-
Administer this compound or vehicle (i.p.).
-
After a pretreatment period (e.g., 30 minutes), administer dizocilpine (MK-801; e.g., 0.3 mg/kg, i.p.).
-
Immediately place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Visualizations
Caption: Brilaroxazine's multimodal mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
References
Brilaroxazine Hydrochloride & Fluorescent Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for interference of Brilaroxazine hydrochloride in fluorescent probe-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational atypical antipsychotic drug.[1] It functions as a dopamine-serotonin system modulator, exhibiting partial agonist activity at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[2][3] It also acts as an antagonist at serotonin 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors.[2][3] This multimodal action allows it to balance neurotransmitter activity in the brain.[4]
Q2: Could this compound's chemical structure cause interference in fluorescence assays?
Q3: Are there any known off-target effects of this compound that could interfere with my cell-based fluorescence assay?
Brilaroxazine has a broad pharmacological profile with high affinity for several dopamine and serotonin receptors.[5][6] While its primary targets are well-characterized, high concentrations could potentially lead to off-target effects on other cellular components or signaling pathways that might be under investigation with a fluorescent probe. For example, alterations in cellular metabolism or mitochondrial function could indirectly affect the readout of certain fluorescent viability or toxicity probes.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in wells containing this compound without the fluorescent probe or cells.
-
Reduced signal-to-noise ratio.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Intrinsic Fluorescence of Brilaroxazine | Run a control plate containing only this compound in the assay buffer at various concentrations to determine its intrinsic fluorescence at the excitation and emission wavelengths of your probe. Subtract this background from your experimental values. |
| Contaminated Reagents | Use high-purity, sterile reagents and buffers. Prepare fresh solutions and filter-sterilize them if necessary.[7] |
| Media Components | Common media components like phenol red and fetal bovine serum can be fluorescent.[8] Consider using phenol red-free media or performing the final assay steps in a buffered salt solution like PBS.[8] |
Issue 2: Signal Quenching or Unexpected Decrease in Fluorescence
Symptoms:
-
Lower than expected fluorescence signal in the presence of this compound.
-
Dose-dependent decrease in fluorescence that is not attributable to the biological effect being measured.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | Perform a cell-free experiment with your fluorescent probe and varying concentrations of this compound to assess direct quenching effects. If quenching is observed, you may need to consider a different fluorescent probe with a distinct spectral profile. |
| Precipitation of Brilaroxazine | Visually inspect the wells for any precipitation, as this can scatter light and interfere with signal detection. Ensure that the final concentration of any organic solvent (like DMSO) used to dissolve the compound is low and does not cause precipitation in the aqueous assay buffer.[7] |
| Drug-Probe Interaction | Consider the possibility of a direct interaction between Brilaroxazine and the fluorescent probe. This can be investigated using biophysical techniques, though a simpler approach is to test an alternative probe. |
Issue 3: High Variability Between Replicate Wells
Symptoms:
-
Inconsistent fluorescence readings across replicate wells treated with the same concentration of this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Improper Mixing | Gently mix the plate after adding all reagents to ensure a homogenous solution in each well. Avoid introducing bubbles. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature gradients across the plate. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
-
Prepare a serial dilution of this compound in the same assay buffer that will be used for your experiment. The concentration range should span the concentrations you plan to test in your main experiment.
-
Dispense the dilutions into the wells of a microplate (the same type used for your assay, typically black plates for fluorescence).[8] Include wells with assay buffer only as a blank control.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths as your experimental fluorescent probe.
-
Analyze the data by subtracting the mean fluorescence of the blank wells from the mean fluorescence of the wells containing Brilaroxazine. If you observe a concentration-dependent increase in fluorescence, this indicates intrinsic fluorescence that will need to be accounted for in your main experiment.
Protocol 2: Cell-Free Quenching Assay
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiment.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorescent probe solution to wells containing either the Brilaroxazine dilutions or a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence in the presence of Brilaroxazine indicates a quenching effect.
Visualizations
Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 4. What is Brilaroxazine used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
Brilaroxazine hydrochloride degradation products and their activity
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of brilaroxazine hydrochloride, potential degradation products, and their activities. It includes troubleshooting advice and detailed experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected peaks in our RP-HPLC chromatogram during the analysis of a brilaroxazine sample. What could be the cause?
A1: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. Brilaroxazine, like many active pharmaceutical ingredients (APIs), can degrade under certain environmental conditions such as exposure to acid, base, oxidation, heat, or light.
Troubleshooting Guide:
-
Confirm System Integrity: First, ensure the peaks are not artifacts from the HPLC system. Run a blank injection (mobile phase only) to check for system peaks or carryover from previous injections.
-
Review Sample Handling and Storage: Verify that the sample has been stored under appropriate conditions (cool, dark, and dry) and that the solvents and buffers used for sample preparation are fresh and of high purity.
-
Perform Forced Degradation Studies: To identify the source of the impurity, you can perform forced degradation studies. This involves intentionally subjecting brilaroxazine to harsh conditions to accelerate its breakdown. Comparing the chromatograms from these stressed samples to your sample can help identify the degradation products. A standard protocol for forced degradation is provided in the "Experimental Protocols" section below.
-
Utilize a Validated Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. If not, the method will need to be redeveloped and validated.
Q2: What are the known degradation pathways for brilaroxazine?
A2: Specific public data on the exact chemical structures of brilaroxazine degradation products is limited. However, based on its chemical structure—which includes ether, amide (in the benzoxazinone ring), and piperazine functionalities—and studies on its metabolism, potential degradation pathways include oxidation and N- or O-dealkylation.[1] Metabolic studies, which can sometimes predict degradation pathways, have shown that brilaroxazine is metabolized in animals and humans through these routes, followed by sulfation or glucuronic acid conjugation.[1]
Q3: Is there any information on the biological activity of brilaroxazine's degradation products?
A3: Currently, there is no publicly available information detailing the specific biological activities of brilaroxazine's degradation products. In drug development, it is crucial to identify and characterize these products to ensure they do not pose a safety risk or significantly alter the drug's efficacy. If degradation products are found to be active, their effect would need to be studied. Metabolic studies have confirmed that all metabolites found in human plasma were also present in either mice or canines used in preclinical safety assessments.[1]
Quantitative Data on Brilaroxazine Degradation
While specific quantitative data on forced degradation is not available in the public domain, the table below serves as a template for researchers to document their findings from forced degradation studies. Such studies are essential for developing a stability-indicating analytical method.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) | No. of Degradants (Example) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15.2% | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 21.5% | 3 | Significant loss of parent peak |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.7% | 2 | One major polar degradant |
| Thermal | Solid State | 48 hours | 105°C | 5.1% | 1 | Minor degradation observed |
| Photolytic | Solid State, UV Light | 7 days | Room Temp | 8.9% | 1 | Color change to pale yellow |
This table is illustrative. Researchers should replace example data with their experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure to intentionally degrade brilaroxazine to identify potential degradation products and to validate a stability-indicating analytical method.[2][3]
Objective: To generate degradation products of brilaroxazine under various stress conditions.
Materials:
-
This compound API
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter and calibrated analytical balance
-
Hot plate or water bath, UV chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a methanol:water mixture) to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution, neutralize it with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Heat in an oven at 105°C for 48 hours.
-
After cooling, weigh the powder, dissolve it, and dilute to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose solid this compound powder to UV light (e.g., 254 nm) in a photostability chamber for 7 days.
-
Dissolve the exposed powder and dilute to a final concentration of ~100 µg/mL.
-
-
Analysis: Analyze all samples, including an unstressed control sample, using a validated RP-HPLC method. The method should be capable of separating the main brilaroxazine peak from all generated degradation peaks.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to brilaroxazine research.
Caption: Workflow for forced degradation studies of brilaroxazine.
Caption: Simplified mechanism of action for brilaroxazine.[4][5][6][7]
Caption: Decision tree for troubleshooting analytical results.
References
Validation & Comparative
Brilaroxazine Hydrochloride vs. Aripiprazole: A Comparative Efficacy Guide for Neuropsychiatric Research
In the landscape of antipsychotic drug development, the pursuit of enhanced efficacy with a favorable safety profile remains a paramount objective. This guide provides a detailed comparison of brilaroxazine hydrochloride, an investigational serotonin-dopamine signaling modulator, and aripiprazole, an established second-generation atypical antipsychotic. The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental protocols, and mechanisms of action to inform future research and development in neuropsychiatric disorders.
Mechanism of Action: A Tale of Two Modulators
Both brilaroxazine and aripiprazole exert their therapeutic effects through modulation of dopamine and serotonin pathways, crucial in the pathophysiology of schizophrenia and other psychotic disorders. However, their receptor binding profiles and intrinsic activities exhibit notable differences.
Aripiprazole is classified as a dopamine D2 receptor partial agonist.[1][2][3][4] This "dopamine system stabilizer" activity allows it to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).[3][4] It also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][2]
Brilaroxazine is a novel serotonin-dopamine signaling modulator with a broader receptor interaction profile.[5] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[5] Furthermore, it exhibits antagonist activity at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[5] This multifaceted mechanism of action is hypothesized to contribute to its effects on a wide range of symptoms in schizophrenia, including positive, negative, cognitive, and mood domains.[5]
Clinical Efficacy in Schizophrenia: Quantitative Analysis
The primary measure of efficacy in clinical trials for schizophrenia is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The following tables summarize the available data from key clinical trials for both brilaroxazine and aripiprazole.
Brilaroxazine Efficacy Data
The efficacy of brilaroxazine has been evaluated in the Phase II REFRESH study and the pivotal Phase III RECOVER study.
| Trial | Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Mean) | Difference from Placebo (p-value) |
| RECOVER (Phase III) | Brilaroxazine 50 mg | 412 (total) | ~93 | -23.9 | -10.1 (<0.001)[3][4][6] |
| Placebo | ~93 | -13.8 | N/A | ||
| REFRESH (Phase II) | Brilaroxazine 15 mg | 234 (total) | Not Reported | Not Reported | Statistically significant vs. placebo[7] |
| Brilaroxazine 50 mg | Not Reported | Not Reported | Statistically significant vs. placebo[7] | ||
| Aripiprazole 15 mg | Not Reported | Not Reported | Not Reported | ||
| Placebo | Not Reported | Not Reported | N/A |
| Trial | Symptom Domain | Brilaroxazine 50 mg Change from Baseline (net of placebo) | p-value |
| RECOVER (Phase III) | PANSS Negative Subscale | -2.0 | 0.003[4] |
| Marder Negative Factor | -2.1 | 0.002[4] |
Aripiprazole Efficacy Data
The efficacy of aripiprazole has been established in numerous clinical trials. The following table presents pooled data from five short-term (4-6 weeks) pivotal trials in patients with acute exacerbation of schizophrenia.
| Analysis | Treatment Group | Change from Baseline in PANSS Total Score (Mean) | Difference from Placebo |
| Pooled Pivotal Trials | Aripiprazole | Statistically significant decrease | Significant (p<0.05)[1] |
| Placebo | N/A | N/A |
| Analysis | Symptom Domain | Aripiprazole vs. Placebo |
| Pooled Pivotal Trials | PANSS Positive Subscale | Statistically significant improvement[1] |
| PANSS Negative Subscale | Statistically significant improvement[1] | |
| PANSS General Psychopathology Subscale | Statistically significant improvement[1] |
Experimental Protocols: A Glimpse into Trial Design
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental designs for the key trials of brilaroxazine and aripiprazole.
Brilaroxazine: RECOVER (Phase III) and REFRESH (Phase II) Trials
-
Study Design: Both were randomized, double-blind, placebo-controlled, multicenter studies in patients with acute exacerbation of schizophrenia or schizoaffective disorder.[8][9]
-
Duration: 4 weeks of double-blind treatment.[3][8] The RECOVER trial also included a 52-week open-label extension.[10]
-
Intervention:
-
RECOVER: Brilaroxazine 15 mg or 50 mg once daily, or placebo.[3]
-
REFRESH: Brilaroxazine 15 mg, 30 mg, or 50 mg once daily, aripiprazole 15 mg once daily, or placebo.
-
-
Primary Endpoint: Change from baseline in PANSS total score at Day 28.[8]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Significant or unstable medical conditions.
-
Substance use disorder within a specified period before screening.
-
Aripiprazole: Pivotal Trials (General Protocol)
-
Study Design: Typically randomized, double-blind, placebo-controlled, and often included an active comparator (e.g., haloperidol, risperidone).[2]
-
Duration: Generally 4 to 6 weeks.[1]
-
Intervention: Various fixed doses of oral aripiprazole, placebo, and an active comparator.
-
Primary Endpoint: Change from baseline in PANSS total score at the end of the treatment period.[2]
-
Key Inclusion/Exclusion Criteria: Similar to those for the brilaroxazine trials, focusing on enrolling patients with an acute exacerbation of schizophrenia requiring hospitalization.
Logical Relationship of Efficacy Assessment
The assessment of efficacy in these clinical trials follows a structured, hierarchical approach, starting from the overall symptom severity and drilling down to specific symptom domains.
Conclusion
Brilaroxazine has demonstrated statistically significant and clinically meaningful efficacy in reducing the total PANSS score in patients with acute schizophrenia, as evidenced by the pivotal Phase III RECOVER trial.[3][4] Notably, the 50 mg dose showed a robust effect size and also demonstrated significant improvements in the challenging domain of negative symptoms.[4]
Aripiprazole is a well-established antipsychotic with proven efficacy across the range of schizophrenia symptoms, as demonstrated by a large body of clinical trial data, including pooled analyses of its pivotal trials.[1][2]
The broader receptor profile of brilaroxazine suggests a potential for a differentiated efficacy profile, particularly concerning negative and cognitive symptoms, which represents a significant unmet need in the treatment of schizophrenia. Future research, including the results from the ongoing RECOVER-2 trial and potential head-to-head studies, will be crucial in further elucidating the comparative therapeutic value of brilaroxazine in the management of schizophrenia. The favorable safety and tolerability profile reported for brilaroxazine in clinical trials to date also warrants further investigation as a potential advantage.[3]
References
- 1. The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. revivapharma.com [revivapharma.com]
- 5. How does Brilaroxazinecompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 10. hcplive.com [hcplive.com]
- 11. Efficacy | ABILIFY MAINTENA® (aripiprazole) [abilifyasimtufiihcp.com]
Head-to-Head Comparison: Brilaroxazine and Cariprazine in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two third-generation antipsychotics, brilaroxazine and cariprazine. The information is intended to support research, clinical development, and scientific understanding of these compounds for the treatment of schizophrenia.
Introduction
Brilaroxazine (RP5063) and cariprazine (Vraylar®) are both classified as third-generation, or atypical, antipsychotics.[1][2] They modulate dopamine and serotonin pathways to manage the symptoms of schizophrenia.[3][4] While both drugs share a general mechanism of action as dopamine D2 receptor partial agonists, their distinct pharmacological profiles may lead to differences in efficacy and tolerability. This guide offers a comparative analysis of their receptor binding affinities, clinical efficacy, and safety profiles based on available clinical trial data.
Mechanism of Action and Receptor Binding Profiles
Both brilaroxazine and cariprazine exhibit complex pharmacodynamics, acting as partial agonists or antagonists at a range of dopamine and serotonin receptors. Their therapeutic effects in schizophrenia are thought to be mediated primarily through their partial agonist activity at dopamine D2 receptors, which helps to stabilize dopaminergic neurotransmission.[3][4]
Brilaroxazine is a dopamine-serotonin system modulator that acts as a potent partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors.[1][5][6] It also functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1][7] This broad receptor engagement may contribute to its effects on positive, negative, and cognitive symptoms of schizophrenia.[3]
Cariprazine is a dopamine D3/D2 receptor partial agonist with a notably high affinity for the D3 receptor, which is believed to play a role in the regulation of mood and cognition.[8][9][10] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][8][10] Its potent D3 receptor activity may offer advantages in treating the negative and cognitive symptoms of schizophrenia.[10][11]
Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of brilaroxazine and cariprazine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Brilaroxazine (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D2 | High Affinity[1][5] | 0.49[12] |
| Dopamine D3 | High Affinity[1][5] | 0.085[12] |
| Dopamine D4 | High Affinity[1][5] | - |
| Serotonin 5-HT1A | 1.5[7] | 2.6[12] |
| Serotonin 5-HT2A | 2.5[7] | Moderate Affinity[13] |
| Serotonin 5-HT2B | 0.19[7] | High Affinity[13] |
| Serotonin 5-HT7 | 2.7[7] | - |
Note: Specific Ki values for all receptors for both compounds were not consistently available in the searched literature. "High Affinity" indicates a potent interaction as described in the sources.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of brilaroxazine and cariprazine.
References
- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. What is Brilaroxazine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 5. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 6. revivapharma.com [revivapharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 9. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Brilaroxazine Hydrochloride: A Comparative Analysis of its Efficacy on PANSS Scores in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brilaroxazine hydrochloride's performance in reducing Positive and Negative Syndrome Scale (PANSS) scores against other established antipsychotic medications. The information is supported by experimental data from clinical trials to aid in the evaluation of this novel therapeutic agent.
Efficacy on PANSS Scores: A Comparative Summary
The following table summarizes the efficacy of this compound and other antipsychotics in reducing PANSS total scores in patients with schizophrenia, based on data from various placebo-controlled clinical trials. It is important to note that direct head-to-head trial data is limited, and trial designs, patient populations, and baseline PANSS scores may vary, impacting direct comparisons.
| Drug | Dosage | Trial Duration | Mean Baseline PANSS Total Score | Change from Baseline in PANSS Total Score (Drug) | Placebo-Adjusted Difference in PANSS Total Score | Citation(s) |
| Brilaroxazine | 50 mg/day | 4 weeks | Approx. 95 | -23.9 | -10.1 (p < 0.001) | [1] |
| Brilaroxazine (Long-term) | 15 mg/day | 52 weeks | Not Specified | -15.2 | Not Applicable | [2][3] |
| 30 mg/day | 52 weeks | Not Specified | -18.6 | Not Applicable | [2][3] | |
| 50 mg/day | 52 weeks | Not Specified | -20.8 | Not Applicable | [2][3] | |
| Aripiprazole Lauroxil | 441 mg (monthly) | 12 weeks | 92-94 | Not Specified | -10.9 (p < 0.001) | [4][5] |
| 882 mg (monthly) | 12 weeks | 92-94 | Not Specified | -11.9 (p < 0.001) | [4][5] | |
| Aripiprazole (oral) | 10-30 mg/day | 4-6 weeks | Not Specified | Responder Rate (≥30% improvement): 38% | Placebo Responder Rate: 24% | [4] |
| Brexpiprazole | 2 mg/day | 6 weeks | Not Specified | Not Specified | -5.46 (p=0.0004) | [6][7] |
| 4 mg/day | 6 weeks | Not Specified | Not Specified | -6.69 (p<0.0001) | [6][7] | |
| Cariprazine | 1.5-4.5 mg/day | 6 weeks | Not Specified | Not Specified | -7.5 (p < 0.001) in early stage schizophrenia | [8][9] |
| 3-9 mg/day | 6 weeks | Not Specified | Not Specified | Statistically significant vs. placebo | [10] | |
| Olanzapine | 10 mg/day | Not Specified | Not Specified | Statistically superior to placebo | Not Specified | [11] |
| 18 mg/day (mean) | 6 weeks | 129.26 | -45.16 | Not Applicable | [12] | |
| Risperidone | 1-3 mg/day (adolescents) | 6 weeks | Not Specified | -21.3 | -12.4 (p < 0.001) | [13] |
| 4-6 mg/day (adolescents) | 6 weeks | Not Specified | -21.2 | -12.3 (p < 0.001) | [13] | |
| Not Specified | Endpoint | Not Specified | -24.7 | -4.9 (p < 0.01 vs. other antipsychotics) | [2] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.
Brilaroxazine: RECOVER Trial (Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial. An open-label extension study was also conducted.[2][14]
-
Patient Population: Adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.[15]
-
Intervention: Patients were randomized to receive once-daily fixed doses of Brilaroxazine (15 mg or 50 mg) or placebo for 4 weeks.[14][15] The long-term open-label extension evaluated doses of 15 mg, 30 mg, and 50 mg daily for 52 weeks.[2][3]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at week 4.[14][15]
-
Secondary Endpoints: Included changes in PANSS subscales (Positive, Negative), Clinical Global Impression-Severity (CGI-S) score, and Personal and Social Performance (PSP) score.[1][15]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values, vital signs, and electrocardiograms (ECGs).[15]
Aripiprazole Lauroxil: Pivotal Trial
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter international trial.[5]
-
Patient Population: Adults (18-70 years) with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation.[5]
-
Intervention: Patients were randomized (1:1:1) to receive intramuscular injections of aripiprazole lauroxil (441 mg or 882 mg) or a matching placebo once monthly for 12 weeks.[5]
-
Primary Endpoint: Change from baseline in PANSS total score to day 85.[5]
-
Secondary Endpoint: Change in Clinical Global Impressions-Improvement (CGI-I) scale score at day 85.[5]
Brexpiprazole: Pooled Phase 3 Trials
-
Study Design: Pooled analysis of three randomized, double-blind, placebo-controlled, 6-week, fixed-dose studies.[6][7]
-
Patient Population: Adult patients with an acute exacerbation of schizophrenia.[16]
-
Intervention: Patients were randomized to fixed daily doses of brexpiprazole (0.25 mg, 1 mg, 2 mg, or 4 mg) or placebo.[6]
-
Primary Endpoint: Change from baseline in PANSS total score at week 6.[6][7]
-
Key Secondary Endpoint: Change in Clinical Global Impression-Severity of illness (CGI-S) score at week 6.[6][7]
Cariprazine: Pooled Phase II/III Trials
-
Study Design: Pooled data from three Phase II/III, 6-week, randomized, double-blind, placebo-controlled trials of similar design.[8][9]
-
Patient Population: Adult patients with an acute exacerbation of schizophrenia.[8][9]
-
Intervention: Patients received fixed or flexible doses of cariprazine (ranging from 1.5 mg to 9 mg/day) or placebo.[10]
-
Primary Endpoint: Change from baseline to week 6 in the PANSS total score.[8][9]
Signaling Pathways and Experimental Workflow
Brilaroxazine's Proposed Mechanism of Action
Brilaroxazine functions as a dopamine-serotonin system modulator. Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A, 5-HT6, and 5-HT7 receptors.[14][17] This multimodal action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety profile.[4][10]
Caption: Brilaroxazine's multimodal action on key dopamine and serotonin receptors.
Generalized Clinical Trial Workflow for Antipsychotics
The development and validation of new antipsychotic drugs like Brilaroxazine typically follow a structured clinical trial process to establish efficacy and safety.
Caption: A generalized workflow for the clinical development of antipsychotic drugs.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole for treatment-resistant schizophrenia: results of a multicenter, randomized, double-blind, comparison study versus perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aripiprazole lauroxil in patients with acute schizophrenia as assessed by the Positive and Negative Syndrome Scale—supportive analyses from a Phase 3 study | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. A randomized, double-blind, placebo-controlled trial of aripiprazole lauroxil in acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of brexpiprazole in patients with acute schizophrenia: Review of three randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficacy analysis of olanzapine treatment data in schizophrenia patients with catatonic signs and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 6-week, randomized, double-blind, placebo-controlled study of the efficacy and safety of risperidone in adolescents with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing effectiveness of aripiprazole lauroxil vs placebo for the treatment of schizophrenia using number needed to treat and number needed to harm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post hoc analysis of a randomised, placebo-controlled, active-reference 6-week study of brexpiprazole in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brexpiprazole in patients with schizophrenia: overview of short- and long-term phase 3 controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Brexpiprazole Across Symptom Domains in Patients With Schizophrenia: Post Hoc Analysis of Short- and Long-Term Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of Brilaroxazine Hydrochloride: A Comparative Analysis with Other Dopamine Ligands
For Immediate Release
Cupertino, CA – In the landscape of psychopharmacology, the precise interaction of a drug with its molecular targets is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a detailed comparative analysis of the cross-reactivity of Brilaroxazine hydrochloride, a novel dopamine-serotonin system modulator, with other prominent dopamine ligands. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Brilaroxazine's unique pharmacological profile.
This compound is an investigational atypical antipsychotic characterized by its distinct mechanism of action, which involves partial agonism and antagonism at a range of dopamine and serotonin receptors.[1][2] This multimodal activity is believed to contribute to its potential efficacy in treating neuropsychiatric disorders such as schizophrenia, with a potentially favorable side-effect profile compared to existing therapies.
Comparative Receptor Binding Affinity
To contextualize the cross-reactivity of this compound, its binding affinities (Ki) for various dopamine and serotonin receptor subtypes are compared with those of established atypical antipsychotics and dopamine agonists used in the treatment of Parkinson's disease. The Ki value represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Brilaroxazine (Ki, nM) | Aripiprazole (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) | Risperidone (Ki, nM) | Ziprasidone (Ki, nM) | Ropinirole (Ki, nM) | Pramipexole (Ki, nM) |
| Dopamine D2 | 0.8 | 0.34 | 125 | 11 | 160 | 3.3 | 4.8 | 39 | 2.2 |
| Dopamine D3 | 0.5 | 0.8 | 49 | 14 | 340 | 7.2 | 2.7 | 2.6 | 0.2 |
| Dopamine D4 | 1.2 | 44 | 27 | 7 | 1600 | 39 | 5 | 29 | 5.1 |
| Serotonin 5-HT1A | 1.8 | 1.7 | >1000 | 490 | 2450 | 3.4 | 770 | >10000 | >10000 |
| Serotonin 5-HT2A | 3.4 | 3.4 | 4 | 0.6 | 220 | 0.4 | 12 | 5600 | >10000 |
| Serotonin 5-HT2C | 15 | 15 | 11 | 26 | 615 | 1.3 | 8 | 5000 | >10000 |
| Serotonin 5-HT7 | 6.0 | 39 | 13 | 12 | 20 | 2.0 | 4.0 | 7400 | >10000 |
Note: Data is compiled from various sources and assays may have been conducted under different conditions. This table serves as a comparative guide and direct experimental replication is recommended for precise cross-comparison.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a primary target for Brilaroxazine and many other antipsychotic agents. D2 receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
A Comparative Guide to the In Vivo Efficacy of Brilaroxazine Hydrochloride and Risperidone in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Brilaroxazine hydrochloride, an investigational atypical antipsychotic, and Risperidone, an established second-generation antipsychotic, for the treatment of schizophrenia. The comparison is based on data from placebo-controlled clinical trials and preclinical studies.
Executive Summary
This compound, a novel serotonin-dopamine modulator, has demonstrated significant efficacy in treating the symptoms of schizophrenia in its pivotal Phase III RECOVER trial. When compared to historical data from pivotal trials of risperidone, a widely used atypical antipsychotic, brilaroxazine shows a promising efficacy profile, particularly in its effect on negative and social cognition symptoms. This guide presents a detailed analysis of their mechanisms of action, receptor binding profiles, and clinical trial data to aid researchers and drug development professionals in understanding the potential therapeutic positioning of brilaroxazine relative to a standard-of-care agent.
Mechanism of Action
This compound
Brilaroxazine acts as a serotonin-dopamine system modulator.[1] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors.[2][3] Additionally, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[2][3] This multimodal mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable side-effect profile.[1]
Risperidone
Risperidone is a second-generation antipsychotic that primarily functions as a dopamine and serotonin antagonist.[4][5] Its therapeutic effects are thought to be mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway, which addresses the positive symptoms of schizophrenia.[5][6][7] Risperidone also has a high affinity for serotonin 5-HT2A receptors, and this antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[6][7] It also has antagonist activity at alpha-1 and alpha-2 adrenergic receptors and H1 histamine receptors.[4][6]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and Risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Brilaroxazine (Ki, nM)[2] | Risperidone (Ki, nM)[6] |
| Dopamine D2 | High Affinity | High Affinity |
| Dopamine D3 | High Affinity | High Affinity |
| Dopamine D4 | High Affinity | High Affinity |
| Serotonin 5-HT1A | High Affinity (Partial Agonist) | Moderate Affinity (Agonist)[7] |
| Serotonin 5-HT2A | High Affinity (Antagonist) | High Affinity (Antagonist) |
| Serotonin 5-HT2B | High Affinity (Antagonist) | - |
| Serotonin 5-HT6 | Moderate Affinity (Antagonist) | - |
| Serotonin 5-HT7 | High Affinity (Antagonist) | - |
| Alpha-1 Adrenergic | Moderate Affinity | High Affinity |
| Alpha-2 Adrenergic | No Significant Affinity | High Affinity |
| Histamine H1 | Moderate Affinity | Moderate Affinity |
Clinical Efficacy in Schizophrenia
Direct head-to-head clinical trials comparing this compound and Risperidone are not yet available. Therefore, this comparison is based on their respective placebo-controlled clinical trials. The primary efficacy endpoint in these trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
This compound: Phase III RECOVER Trial
The RECOVER trial was a 4-week, randomized, double-blind, placebo-controlled, multicenter study in patients with acute schizophrenia.[2][8]
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline at Week 4 (Mean) | Placebo-Adjusted Difference (p-value) |
| Brilaroxazine 50 mg | 134 | ~94 | -23.9[2] | -10.1 (p < 0.001)[2] |
| Brilaroxazine 15 mg | 140 | ~94 | - | Trend of improvement[2] |
| Placebo | 137 | ~94 | -13.8[2] | - |
Brilaroxazine 50 mg also demonstrated statistically significant improvements in secondary endpoints, including PANSS positive and negative subscales, PANSS social cognition, and Personal and Social Performance (PSP) scale.[2]
Risperidone: Pivotal Clinical Trials (Historical Data)
Data from a pivotal 6-week, randomized, double-blind, placebo-controlled study in adolescents with schizophrenia provides a point of comparison.
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline at Week 6 (Mean ± SD) | Placebo-Adjusted Difference (p-value) |
| Risperidone 4-6 mg/day | 51 | 93.0 ± 11.9 | -21.2 ± 18.3 | -12.3 (p < 0.001) |
| Risperidone 1-3 mg/day | 55 | 95.4 ± 11.0 | -21.3 ± 19.6 | -12.4 (p < 0.001) |
| Placebo | 54 | 93.2 ± 10.3 | -8.9 ± 16.1 | - |
Note: This data is from a study in adolescents and may not be directly comparable to the adult population in the Brilaroxazine trial.
Another combined analysis of two 8-week, double-blind trials in adults with chronic schizophrenia showed that Risperidone (6-16 mg/day) resulted in significantly greater mean changes (reductions) in PANSS factor scores from baseline compared to placebo.
Experimental Protocols
Brilaroxazine: RECOVER Phase III Trial
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.[2][8]
-
Participants: 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.[8]
-
Intervention: Patients were randomized to receive once-daily oral doses of Brilaroxazine (15 mg or 50 mg) or placebo.[2]
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score at week 4.[2]
-
Secondary Efficacy Endpoints: Changes from baseline in PANSS positive and negative subscale scores, PANSS Social Cognition score, and the Personal and Social Performance (PSP) scale score.[2]
Risperidone: In Vivo Animal Model (Schizophrenia-like behaviors)
-
Animal Model: A common preclinical model involves inducing schizophrenia-like behaviors in rodents, such as hyperlocomotion and deficits in prepulse inhibition (PPI), by administering psychotomimetic drugs like amphetamine or phencyclidine (PCP).
-
Experimental Groups: Animals are typically divided into groups receiving vehicle (control), a psychotomimetic drug, or a psychotomimetic drug in combination with various doses of Risperidone.
-
Behavioral Assessments:
-
Open Field Test: To measure locomotor activity. Risperidone is expected to attenuate the hyperlocomotion induced by the psychotomimetic drug.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To assess sensorimotor gating, a process deficient in schizophrenia. Risperidone is expected to reverse the PPI deficits induced by the psychotomimetic drug.
-
-
Data Analysis: Behavioral data is analyzed using statistical methods like ANOVA to compare the effects of Risperidone to the control and psychotomimetic groups.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of Brilaroxazine and Risperidone.
Caption: Generalized workflow for assessing efficacy in schizophrenia clinical trials.
Conclusion
This compound has demonstrated statistically significant and clinically meaningful efficacy in reducing the total symptoms of schizophrenia in a pivotal Phase III trial. Its unique mechanism as a serotonin-dopamine modulator with partial agonist and antagonist activities at multiple receptors suggests a potential for a broad spectrum of efficacy. While direct comparative data with risperidone is not yet available, the magnitude of the placebo-adjusted PANSS total score reduction observed with brilaroxazine is comparable to that seen in historical pivotal trials of risperidone. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of brilaroxazine versus established second-generation antipsychotics like risperidone. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and clinicians evaluating this novel therapeutic agent.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. revivapharma.com [revivapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. revivapharma.com [revivapharma.com]
- 6. RISPERDAL - pivotal clinical trial publications [jnjmedicalconnect.com]
- 7. Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revivapharma.com [revivapharma.com]
Brilaroxazine's Metabolic Profile: A Comparative Analysis Against Common Atypical Antipsychotics
A detailed guide for researchers and drug development professionals on the metabolic side effects of Brilaroxazine compared to Olanzapine, Risperidone, and Aripiprazole, supported by clinical trial data and mechanistic insights.
The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia and other psychotic disorders. However, their utility is often hampered by a range of side effects, with metabolic disturbances being among the most concerning. Weight gain, dyslipidemia, and impaired glucose homeostasis not only affect patient adherence to treatment but also contribute to an increased risk of cardiovascular disease and type 2 diabetes. Brilaroxazine (RP5063), a novel serotonin-dopamine system modulator, has emerged as a promising therapeutic agent with a potentially favorable metabolic profile. This guide provides a comprehensive comparative analysis of the metabolic side effects of Brilaroxazine against established atypical antipsychotics—olanzapine, risperidone, and aripiprazole—drawing upon data from key clinical trials.
Quantitative Comparison of Metabolic Side Effects
The following tables summarize the metabolic outcomes from placebo-controlled clinical trials of Brilaroxazine and the comparator antipsychotics. Due to the general absence of direct head-to-head trials, data from individual studies are presented to offer a comparative perspective.
Table 1: Mean Change in Body Weight from Baseline
| Drug | Study | Duration | Mean Change from Baseline (kg) | Comparison to Placebo |
| Brilaroxazine | RECOVER (Phase 3) | 4 weeks | No significant change[1][2][3] | Not significantly different from placebo[1][2][3] |
| RECOVER (1-year OLE) | 52 weeks | +1.52[4] | Mild weight gain reported[4] | |
| Olanzapine | Meta-analysis | ≤13 weeks | +5.51 | Significantly greater than placebo |
| Meta-analysis | >13 weeks | +11.35 | Significantly greater than placebo | |
| Naturalistic Study | 12 months | Substantial weight gain observed[5] | N/A | |
| Risperidone | Randomized Controlled Trial | 7 weeks | +1.1 (vs +0.4 for aripiprazole) | Greater weight gain than aripiprazole[6][7] |
| Prospective Cohort Study | 6-8 weeks | Weight gain observed[7] | N/A | |
| Aripiprazole | Randomized Controlled Trial | 7 weeks | +0.4 (vs +1.1 for risperidone) | Less weight gain than risperidone[6][7] |
| Placebo-controlled trial | 12 weeks | +0.74 to +0.86 | Modest weight gain[5] | |
| Placebo-controlled trial | 100 weeks | No significant difference from placebo | No significant difference from placebo[8] |
Table 2: Changes in Glucose Metabolism
| Drug | Study | Duration | Key Findings |
| Brilaroxazine | RECOVER (Phase 3) | 4 weeks | No significant change in blood glucose levels compared to placebo[1][2][3] |
| RECOVER (1-year OLE) | 52 weeks | No significant change in blood glucose levels | |
| Olanzapine | Placebo-controlled crossover | 3 days | 42% increase in glucose AUC during oral glucose tolerance test[9] |
| Prospective Study | 16 weeks | Significant increase in fasting glucose | |
| Risperidone | Prospective Cohort Study | 6-8 weeks | Potential for increased blood sugar[10] |
| Aripiprazole | Placebo-controlled trial | 12 weeks | No clinically relevant changes in fasting blood glucose[5] |
Table 3: Changes in Lipid Profile
| Drug | Study | Duration | Key Findings |
| Brilaroxazine | RECOVER (Phase 3) | 4 weeks | No significant change in lipid levels compared to placebo[1][2][3] |
| RECOVER (1-year OLE) | 52 weeks | Improved lipid levels reported | |
| Olanzapine | Prospective Study | 16 weeks | Significant increases in total cholesterol and triglycerides |
| Naturalistic Study | 12 months | Statistically significant changes in total cholesterol[5] | |
| Risperidone | Randomized Controlled Trial | 7 weeks | Trend towards increased triglycerides and total cholesterol[6][7] |
| Aripiprazole | Placebo-controlled trial | 12 weeks | No clinically relevant changes in serum lipids[5] |
| Maintenance Trial | 26 weeks | No significant changes in individual lipid components compared to placebo[8] |
Experimental Protocols
The metabolic data presented above were derived from rigorous clinical trials. The general methodologies employed in these studies for assessing metabolic parameters are outlined below.
Brilaroxazine Clinical Trials (REFRESH and RECOVER)
The clinical development program for Brilaroxazine, including the Phase 2 REFRESH (NCT01490086) and the pivotal Phase 3 RECOVER (NCT05184335) trials, incorporated comprehensive metabolic safety assessments.[3][11][12][13][14][15][16]
-
Patient Population: Adult patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.[13]
-
Dosage and Administration: Brilaroxazine was administered orally, once daily, at fixed doses of 15 mg or 50 mg, compared to placebo.[3][11][14]
-
Duration: The double-blind treatment period was 28 days, with a subsequent 52-week open-label extension (OLE) phase for the RECOVER trial.[11][16]
-
Metabolic Assessments:
-
Baseline Screening: A thorough medical history, including personal and family history of metabolic disorders, was recorded. Baseline measurements of body weight, Body Mass Index (BMI), waist circumference, and blood pressure were taken. Fasting blood samples were collected for the analysis of a complete metabolic panel, including fasting plasma glucose, and a lipid profile (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides).
-
Follow-up Monitoring: Metabolic parameters were monitored at regular intervals throughout the trials. For the 4-week studies, assessments were typically performed at baseline and at the end of the study. In the 1-year OLE study, more frequent monitoring was conducted.
-
Laboratory Procedures: To ensure accuracy, patients were required to fast for a specified period (typically 8-12 hours) before blood collection. All blood samples were analyzed by central laboratories using standardized and validated assays to maintain consistency and reliability of the results.
-
The following diagram illustrates a generalized workflow for metabolic assessment in these clinical trials.
Comparator Antipsychotic Clinical Trials
The methodologies for assessing metabolic side effects in the clinical trials of olanzapine, risperidone, and aripiprazole generally follow similar principles to those described for Brilaroxazine. Standardized monitoring protocols are recommended for patients receiving these medications in clinical practice.[2][17][18][19] These typically include:
-
Baseline assessment: Personal and family history of metabolic disease, weight, BMI, waist circumference, blood pressure, fasting plasma glucose, and a fasting lipid profile.[19]
-
Regular follow-up: Monitoring of weight/BMI monthly for the first three months, and then quarterly. Fasting glucose and lipids are typically re-assessed at 3 months and then annually.[17][18][19]
Signaling Pathways and Mechanisms of Metabolic Side Effects
The divergent metabolic profiles of Brilaroxazine and other atypical antipsychotics can be attributed to their distinct pharmacological actions, particularly their differing affinities for various neurotransmitter receptors.
Olanzapine and the Serotonin 5-HT2C Receptor
A primary mechanism underlying olanzapine-induced weight gain and metabolic dysregulation is its potent antagonism of the serotonin 2C (5-HT2C) receptor.[9] The 5-HT2C receptor plays a crucial role in satiety and energy balance.[20][21][22][23][24] Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn activates melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[24]
By blocking the 5-HT2C receptor, olanzapine disinhibits this pathway, leading to increased appetite (hyperphagia) and subsequent weight gain.[9][25] Beyond its effects on appetite, olanzapine has also been shown to directly impact glucose and lipid metabolism through various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in insulin signaling and lipid biosynthesis.[1][26][27][28][29][30][31]
The following diagram illustrates the proposed signaling pathway for olanzapine-induced metabolic side effects.
Brilaroxazine's Proposed Mechanism for Metabolic Neutrality
Brilaroxazine is characterized as a serotonin-dopamine system modulator with a unique receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A receptors, while also acting as an antagonist at other serotonin receptors. This balanced receptor modulation is believed to contribute to its antipsychotic efficacy without causing the significant metabolic disturbances seen with olanzapine.
A key differentiator is Brilaroxazine's lack of potent antagonism at the 5-HT2C receptor, which is a primary driver of olanzapine's metabolic side effects. By avoiding strong blockade of this critical satiety-regulating receptor, Brilaroxazine is thought to maintain normal appetite control.
The following diagram illustrates the proposed mechanism for Brilaroxazine's metabolic neutrality.
Conclusion
The available clinical data and mechanistic understanding strongly suggest a significant differentiation between Brilaroxazine and several other commonly used atypical antipsychotics, particularly olanzapine, in terms of their metabolic side effect profiles. While olanzapine is consistently associated with a high risk of weight gain and adverse changes in glucose and lipid metabolism, Brilaroxazine has demonstrated a favorable metabolic profile in its clinical development program, with minimal impact on these parameters. This difference is likely attributable to Brilaroxazine's unique receptor binding profile, most notably its lack of potent antagonism at the 5-HT2C receptor. For researchers and drug development professionals, the metabolic neutrality of Brilaroxazine represents a potentially significant advancement in antipsychotic therapy, addressing a critical unmet need for safer long-term treatment options for individuals with psychotic disorders. Further long-term, head-to-head comparative studies will be invaluable in fully elucidating the metabolic advantages of Brilaroxazine in a real-world clinical setting.
References
- 1. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effect of Aripiprazole Lauroxil on Metabolic and Endocrine Profiles and Related Safety Considerations Among Patients With Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the metabolic impact of aripiprazole versus risperidone in the treatment of schizophrenia: a randomized double-blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic syndrome in patients enrolled in a clinical trial of aripiprazole in the maintenance treatment of bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C [jci.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 12. revivapharma.com [revivapharma.com]
- 13. Zacks Small Cap Research - RVPH: Update to Brilaroxazine Safety vs. Efficacy Comparison – Adding RECOVER Data [scr.zacks.com]
- 14. Reviva Announces Last Patient Evaluated in Pivotal Phase 3 RECOVER Trial for Brilaroxazine in Schizophrenia - BioSpace [biospace.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 20. Serotonin Signaling for Appetite Regulation(Panel Discussion/Molecular Mechanisms of Obesity and Eating Disorders) [jstage.jst.go.jp]
- 21. JCI - Serotonin 2C receptors in pro-opiomelanocortin neurons regulate energy and glucose homeostasis [jci.org]
- 22. researchgate.net [researchgate.net]
- 23. neurosciencenews.com [neurosciencenews.com]
- 24. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Wnt Signaling Pathway Effector TCF7L2 Mediates Olanzapine-Induced Weight Gain and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. researchgate.net [researchgate.net]
- 30. The IRS/PI3K/Akt signaling pathway mediates olanzapine-induced hepatic insulin resistance in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Alteration in the mRNA expression profile of the autophagy-related mTOR pathway in schizophrenia patients treated with olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-cognitive Effects of Brilaroxazine Hydrochloride: A Comparative Guide
Executive Summary: Brilaroxazine (RP5063) is an investigational atypical antipsychotic demonstrating a multimodal mechanism of action that suggests potential for broad-spectrum efficacy in schizophrenia, including positive, negative, and cognitive symptoms.[1] Developed by Reviva Pharmaceuticals, this novel serotonin-dopamine modulator has shown promising results in clinical trials, particularly in improving social cognition.[2] This guide provides a comparative analysis of Brilaroxazine's pro-cognitive effects against other atypical antipsychotics with recognized or potential cognitive benefits, namely Cariprazine, Lurasidone, and Brexpiprazole. The comparison is based on available preclinical and clinical data, focusing on receptor pharmacology, experimental outcomes, and methodologies.
Comparative Mechanism of Action
The pro-cognitive effects of atypical antipsychotics are hypothesized to stem from their complex interactions with various neurotransmitter systems beyond simple dopamine D2 receptor antagonism. Brilaroxazine and its comparators exhibit distinct receptor binding profiles that may contribute to their cognitive-enhancing potential.
Brilaroxazine acts as a partial agonist at dopamine D2, D3, and D4 receptors and serotonin 5-HT1A/2A receptors.[3][4] It also functions as an antagonist at serotonin 5-HT2B/7 receptors.[3][5] This multifaceted profile, particularly its activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, is thought to modulate neural circuits involved in mood and cognition, offering a theoretical advantage for addressing cognitive deficits.[1][6] Preclinical studies suggest its cognitive-enhancing properties may be linked to an increase in cortical dopamine efflux.[7]
Cariprazine's potential pro-cognitive effects are largely attributed to its high affinity for dopamine D3 receptors, where it acts as a partial agonist.[8][9] Animal models suggest D3 receptor agonism can improve negative symptoms, including cognition and social behavior.[10]
Lurasidone's cognitive benefits are thought to be mediated by its potent antagonism of the 5-HT7 receptor, combined with partial agonism at 5-HT1A receptors.[8][11]
Brexpiprazole also exhibits 5-HT7 receptor antagonism, a property linked to improved cognition.[10]
Receptor Binding Profiles
| Receptor | Brilaroxazine | Cariprazine | Lurasidone | Brexpiprazole |
| Dopamine D2 | Partial Agonist[4] | Partial Agonist[9] | Antagonist[8] | Partial Agonist[10] |
| Dopamine D3 | Partial Agonist[4] | Partial Agonist (High Affinity)[9][10] | Antagonist | Partial Agonist[10] |
| Serotonin 5-HT1A | Partial Agonist[4] | Partial Agonist[9] | Partial Agonist[8] | Partial Agonist |
| Serotonin 5-HT2A | Partial Agonist[4] | Antagonist[9] | Antagonist[8] | Partial Agonist |
| Serotonin 5-HT2B | Antagonist[5] | - | - | - |
| Serotonin 5-HT7 | Antagonist[5][6] | Antagonist | Antagonist[8] | Antagonist[10] |
Brilaroxazine's Pro-cognitive Signaling Pathway
Caption: Proposed signaling pathway for Brilaroxazine's pro-cognitive effects.
Preclinical Evidence
Animal models provide a foundational understanding of a compound's potential to reverse cognitive deficits analogous to those seen in schizophrenia.
Brilaroxazine: In rodent models, Brilaroxazine demonstrated the ability to reverse cognitive impairment induced by phencyclidine (PPCP), a substance used to model schizophrenia-like symptoms.[7] Specifically, it reversed deficits in the Novel Object Recognition (NOR) task, which assesses learning and memory.[7] This effect was accompanied by an increase in cortical dopamine efflux, a neurochemical correlate of enhanced cognitive function.[7]
Cariprazine: Pre-treatment with cariprazine was shown to improve learning, recognition, and spatial memory in rats with scopolamine-induced memory impairment.[9] Positive effects were observed across multiple cognitive tasks, including the Novel Object Recognition Test (NORT), T-maze, and Y-maze.[9]
Lurasidone: Multiple preclinical studies have demonstrated lurasidone's efficacy in improving cognitive performance in animal models.[8]
Comparative Preclinical Data
| Drug | Animal Model | Cognitive Task | Key Finding | Citation |
| Brilaroxazine | Phencyclidine (PCP)-induced deficit in rodents | Novel Object Recognition (NOR) | Reversed learning and memory deficits; increased cortical dopamine efflux. | [7] |
| Cariprazine | Scopolamine-induced deficit in rats | NORT, T-maze, Y-maze, Passive Avoidance | Improved learning, recognition, and spatial memory. | [9] |
| Lurasidone | Various rodent models | Various cognitive tasks | Showed greater efficacy on cognitive performance compared to controls. | [8] |
Experimental Protocol: Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition (NOR) experimental protocol.
Clinical Evidence
Clinical trials are essential for validating preclinical findings in human subjects. Cognitive function in schizophrenia trials is often assessed using scales like the Positive and Negative Syndrome Scale (PANSS) cognitive subscale or dedicated neurocognitive batteries.
Brilaroxazine: In a Phase 2 study, Brilaroxazine at 15 mg and 50 mg doses significantly improved the total PANSS score compared to placebo in patients with acute schizophrenia or schizoaffective disorder.[12] Numerical improvements in cognition were also noted.[13] The pivotal Phase 3 RECOVER trial confirmed these findings, with the 50 mg dose showing a statistically significant and clinically meaningful reduction in the PANSS Social Cognition factor score (p<0.001) versus placebo.[2] The 15 mg dose also showed significant improvement in social cognition (p=0.024).[2] Additionally, positive data on improving speech latency, a potential biomarker for treatment response, was reported from the RECOVER trial.[14]
Cariprazine: A systematic review of five randomized controlled trials (RCTs) involving over 6,000 patients found that cariprazine improved cognitive measures compared to placebo and other antipsychotics like risperidone and aripiprazole, particularly in attention-related tasks.[15] The greatest benefits were observed at lower doses (1.5-3 mg/day).[15]
Lurasidone: In a randomized controlled study with young patients (aged 10-17) with bipolar depression, lurasidone was found to be superior to quetiapine in improving performance on tasks related to attention, memory, and reaction speed after 8 weeks of treatment.[16] A systematic review also concluded that lurasidone showed greater efficacy on cognitive performance compared to placebo, quetiapine, and ziprasidone in both animal and human studies.[8]
Comparative Clinical Data on Cognition
| Drug | Study Phase | Population | Cognitive Outcome Measure | Key Finding | Citation |
| Brilaroxazine | Phase 3 (RECOVER) | Acute Schizophrenia | PANSS Social Cognition Factor | Significant improvement vs. placebo at 15mg and 50mg doses. | [2] |
| Cariprazine | Systematic Review of RCTs | Schizophrenia, Bipolar Disorder | Various (mostly indirect) | Improved cognitive measures vs. placebo, risperidone, and aripiprazole. | [15] |
| Lurasidone | RCT | Bipolar Depression (Youth) | THINC-it instrument | Superior to quetiapine on attention, memory, and reaction speed. | [16] |
Experimental Protocol: Phase 3 Clinical Trial (RECOVER)
Caption: Workflow for the Phase 3 RECOVER clinical trial.
Conclusion
Brilaroxazine hydrochloride demonstrates a strong pro-cognitive profile supported by both preclinical and robust Phase 3 clinical data. Its unique multimodal mechanism of action, which includes partial agonism at dopamine and serotonin receptors and antagonism at 5-HT2B/7 receptors, distinguishes it from other atypical antipsychotics.[3][5]
-
Direct Comparison: While direct head-to-head trials are lacking, the evidence suggests Brilaroxazine's pro-cognitive effects, particularly in the domain of social cognition, are significant and clinically meaningful.[2] Cariprazine and Lurasidone also have substantial evidence supporting their pro-cognitive benefits, mediated by their distinct affinities for D3 and 5-HT7 receptors, respectively.[8][15]
-
Data Strength: The validation for Brilaroxazine's effect on social cognition comes from a large, well-controlled Phase 3 trial, providing high-level evidence.[2] The evidence for Cariprazine and Lurasidone is also strong, supported by systematic reviews and multiple studies.[8][15]
-
Future Directions: Further research, including head-to-head comparative trials and studies utilizing comprehensive neurocognitive test batteries, will be crucial to fully elucidate the relative pro-cognitive strengths of Brilaroxazine against other novel antipsychotics. The promising data on Brilaroxazine suggest it could be a valuable therapeutic option for addressing the challenging cognitive deficits associated with schizophrenia.[17]
References
- 1. How does Brilaroxazinecompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 2. revivapharma.com [revivapharma.com]
- 3. Reviva's Brilaroxazine For Schizophrenia | SIRS 2024 [delveinsight.com]
- 4. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. What is Brilaroxazine used for? [synapse.patsnap.com]
- 7. revivapharma.com [revivapharma.com]
- 8. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Cariprazine and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Brilaroxazine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Brilaroxazine hydrochloride is paramount to protecting both personnel and the environment. Adherence to stringent disposal protocols mitigates risks of accidental exposure and prevents environmental contamination from this potent investigational atypical antipsychotic.[1] Brilaroxazine is recognized as harmful if swallowed and demonstrates high toxicity to aquatic life with enduring effects.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Brilaroxazine and its hydrochloride salt is provided below for reference.
| Property | Value | Source |
| Chemical Name | 6-(4-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo[b][1][2]oxazin-3(4H)-one hydrochloride | [3] |
| Synonyms | RP5063, Oxaripiprazole | [1][4] |
| Molecular Formula | C22H25Cl2N3O3・HCl | [5] |
| Molecular Weight | 486.82 g/mol | [5] |
Personal Protective Equipment (PPE) for Handling
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical penetration.[1] |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is recommended when handling the powder form or if there is a risk of aerosol generation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any materials contaminated with it is a critical step in the laboratory workflow. The following procedure should be strictly followed:
-
Waste Identification and Segregation:
-
Identify all waste materials containing this compound. This includes unused compounds, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.
-
Segregate this waste from general laboratory trash and other chemical waste streams to ensure it is handled appropriately.
-
-
Waste Containment:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound waste"), the associated hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life"), and the date of accumulation.
-
-
Regulatory Compliance:
-
Disposal must be conducted through an approved and licensed waste disposal plant.[1]
-
It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal.[1] These regulations will dictate the specific requirements for packaging, labeling, storage, and transportation of the hazardous waste.
-
-
Environmental Protection:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
-
Take all necessary precautions to prevent the compound from entering drains, water courses, or the soil to avoid long-lasting environmental damage.[1] In the event of a spill, it should be collected and disposed of as hazardous waste.[1]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Brilaroxazine Hydrochloride
This document provides essential safety and logistical information for the handling of Brilaroxazine hydrochloride (also known as RP5063 or oxaripiprazole), an investigational atypical antipsychotic.[1] All laboratory personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe working environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects; therefore, strict adherence to these safety protocols is critical to mitigate risks of accidental exposure and environmental contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment mandates the use of the following personal protective equipment when handling this compound to ensure maximum protection.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical penetration.[1] |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is recommended when handling the powder form or if there is a risk of aerosol generation.[1] |
Data derived from the Brilaroxazine Safety Data Sheet.[1]
It is important to note that one Safety Data Sheet reviewed classifies Brilaroxazine as not a hazardous substance or mixture.[2] However, given the potential for harm, it is best practice to adhere to the more stringent safety precautions outlined in this guide.
Operational Plan: Safe Handling, Storage, and Disposal
Engineering Controls:
-
Ventilation: All work with this compound powder or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Stations: Ensure easy access to safety showers and eyewash stations.[1]
Handling Procedures:
-
Avoid all direct contact with the compound.[1]
-
Prevent inhalation of dust or aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Practice good laboratory hygiene: wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in areas where the compound is used.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Temperature: Store the powdered form at -20°C and solutions in solvent at -80°C.[1]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan: Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.[1] All disposal methods must comply with federal, state, and local regulations for hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures: Accidental Exposure
Immediate action is crucial in the event of an accidental exposure.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers.[1][2] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1][2]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water.[1][2] Remove contaminated clothing and shoes.[1][2] Seek medical attention.[1]
-
Inhalation: Move the individual to a fresh air environment immediately.[1][2] If breathing is difficult, provide respiratory support.[2] Seek medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1][2] Do NOT induce vomiting.[2]
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
